Orenasitecan
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Numéro CAS |
2418533-89-6 |
|---|---|
Formule moléculaire |
C72H86N12O20S |
Poids moléculaire |
1471.6 g/mol |
Nom IUPAC |
(3S)-3-[3-[2-[2-[2-[[4-[[(1R)-2-carboxy-1-[3-[[3-(propylcarbamoylamino)phenyl]sulfonylamino]phenyl]ethyl]carbamoylamino]phenyl]carbamoylamino]ethoxy]ethoxy]ethoxy]propanoylamino]-4-[(2S)-2-[[(2S)-1-[[(19S)-10,19-diethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl]oxy]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C72H86N12O20S/c1-6-26-73-69(95)77-46-15-12-17-48(36-46)105(98,99)82-47-16-11-14-43(35-47)55(38-60(86)87)80-71(97)76-45-23-21-44(22-24-45)75-70(96)74-27-30-101-32-34-102-33-31-100-29-25-59(85)78-56(39-61(88)89)66(92)83-28-13-20-57(83)64(90)81-62(42(4)5)67(93)104-72(8-3)53-37-58-63-51(40-84(58)65(91)52(53)41-103-68(72)94)49(7-2)50-18-9-10-19-54(50)79-63/h9-12,14-19,21-24,35-37,42,55-57,62,82H,6-8,13,20,25-34,38-41H2,1-5H3,(H,78,85)(H,81,90)(H,86,87)(H,88,89)(H2,73,77,95)(H2,74,75,96)(H2,76,80,97)/t55-,56+,57+,62+,72+/m1/s1 |
Clé InChI |
NIZBSXQORMTMGG-MNFWRURASA-N |
Origine du produit |
United States |
Foundational & Exploratory
Orenasitecanum chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orenasitecanum (CAS No. 2418533-89-6) is a novel compound identified as an antineoplastic agent. This technical guide provides a summary of its known chemical structure and properties based on publicly available information. Due to the proprietary nature of early-stage drug development, detailed experimental data, including preclinical and clinical findings, as well as specific mechanistic pathways, are not yet available in the public domain. This document presents the foundational chemical information and offers illustrative representations of a general drug discovery workflow and a hypothetical signaling pathway for an antineoplastic agent to provide context for the potential development process of a compound like Orenasitecanum.
Chemical Structure and Properties
Orenasitecanum is a complex organic molecule with the chemical formula C72H86N12O20S.[1] Its IUPAC name is (S)-1-((4-(3-((R)-2-carboxy-1-(3-((3-(3-propylureido)phenyl)sulfonamido)phenyl)ethyl)ureido)phenyl)amino)-16-((S)-2-(((S)-1-(((S)-4,11-diethyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl)oxy)-3-methyl-1-oxobutan-2-yl)carbamoyl)pyrrolidine-1-carbonyl)-1,14-dioxo-5,8,11-trioxa-2,15-diazaoctadecan-18-oic acid. A two-dimensional representation of its chemical structure is provided below.
Caption: Chemical structure of Orenasitecanum.
Physicochemical and Pharmacokinetic Properties
Detailed experimental data on the physicochemical and pharmacokinetic properties of Orenasitecanum are not currently available in the public literature. The following table summarizes the basic chemical properties that have been identified.
| Property | Value | Reference |
| CAS Number | 2418533-89-6 | [1] |
| Chemical Formula | C72H86N12O20S | [1] |
| Molecular Weight | 1471.60 g/mol | [1] |
| Synonyms | Orenasitecan | [1] |
| Therapeutic Class | Antineoplastic |
Potential Drug Development and Mechanistic Pathways (Illustrative)
While specific data for Orenasitecanum is unavailable, this section provides a generalized overview of the drug discovery and development process and a hypothetical signaling pathway for an antineoplastic agent. It is important to note that these diagrams are for illustrative purposes only and do not represent actual data for Orenasitecanum.
General Drug Discovery and Development Workflow
The development of a new chemical entity like Orenasitecanum typically follows a structured process from initial discovery through to clinical trials and regulatory approval. The following diagram illustrates a simplified workflow.
Caption: A generalized workflow for drug discovery and development.
Hypothetical Signaling Pathway for an Antineoplastic Agent
Many antineoplastic agents function by interfering with signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. The following diagram illustrates a hypothetical pathway where a drug inhibits a receptor tyrosine kinase (RTK), a common target in oncology.
Caption: Hypothetical inhibition of an RTK signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis, characterization, and evaluation of Orenasitecanum are not available in the public domain. Research and development of new chemical entities are often proprietary, and such information is typically disclosed in patents or peer-reviewed scientific publications at a later stage of development.
Conclusion
Orenasitecanum is a novel antineoplastic agent with a defined chemical structure. While its fundamental chemical properties are known, a comprehensive understanding of its biological activity, mechanism of action, and therapeutic potential awaits the publication of preclinical and clinical research data. The provided illustrative diagrams of a drug development workflow and a hypothetical signaling pathway serve to contextualize the potential journey of this compound from a laboratory curiosity to a clinically evaluated therapeutic agent. This guide will be updated as more information becomes publicly available.
References
An In-depth Technical Guide on the Discovery and Synthesis of Orenasitecan, a Novel Camptothecin Analogue
Disclaimer: The compound "Orenasitecan" is a hypothetical agent created for this guide. The information presented herein is a composite based on the established discovery and synthesis pathways of known camptothecin (B557342) analogues, such as topotecan (B1662842), irinotecan (B1672180), and belotecan. All data and experimental specifics are illustrative.
Executive Summary
This compound is a novel, semi-synthetic, water-soluble analogue of camptothecin, a natural alkaloid. It is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription.[1][2][3][4][5][6] By stabilizing the topoisomerase I-DNA cleavage complex, this compound induces single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, leading to apoptotic cell death in rapidly dividing cancer cells.[4][7] This guide details the discovery rationale, synthetic route, mechanism of action, and preclinical evaluation of this compound.
Discovery and Rationale
The discovery of this compound was driven by the need to improve upon the therapeutic index of existing camptothecin derivatives. While drugs like irinotecan and topotecan have demonstrated clinical efficacy, their use can be limited by factors such as severe toxicities and the development of drug resistance.[8][9] The development program for this compound focused on modifying the camptothecin scaffold to enhance water solubility, increase the stability of the active lactone ring, and improve potency against a range of tumor cell lines.
The design of this compound incorporates a novel side chain at the C7 position of the camptothecin core, which is intended to enhance its interaction with the topoisomerase I-DNA complex and improve its pharmacokinetic profile.
Synthesis of this compound
This compound is produced via a semi-synthetic route starting from natural camptothecin, which is extracted from the bark and stem of the Chinese ornamental tree, Camptotheca acuminata.[5][10] The synthesis is a multi-step process that involves the introduction of a methyl group at the C7 position, followed by a Mannich reaction to add an isopropylaminoethyl side chain.
Experimental Protocol: Synthesis of this compound
Step 1: Radical Methylation of Camptothecin
-
Natural camptothecin is mixed with ferrous sulfate, an aqueous solution of sulfuric acid, and a methyl source compound.
-
The mixture is cooled, and hydrogen peroxide is added dropwise to initiate a free radical methylation reaction at the C7 position.
-
The resulting product, 7-methylcamptothecin, is then extracted and purified.
Step 2: Mannich Reaction
-
The purified 7-methylcamptothecin is mixed with isopropylamine, an acid, and a methylene (B1212753) source compound in a polar solvent.
-
The mixture is heated to facilitate a Mannich reaction, which adds the isopropylaminoethyl side chain to the methyl group at C7.
-
The final product, this compound, is separated from unreacted starting materials and purified. It is then converted to a hydrochloride salt to improve water solubility and stability.
This synthetic approach is analogous to the synthesis of Belotecan.[11][12]
Mechanism of Action
This compound exerts its cytotoxic effects by inhibiting DNA topoisomerase I.[1] Topoisomerase I is a nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by creating reversible single-strand breaks.[5][13]
Signaling Pathway
The mechanism involves this compound binding to the complex formed between topoisomerase I and DNA. This binding event stabilizes the "cleavable complex," preventing the enzyme from religating the DNA strand.[4] When a DNA replication fork collides with this stabilized complex, a double-strand break is created, which, if not repaired, triggers a cascade of events leading to apoptosis.[7]
Caption: Mechanism of action of this compound.
Preclinical Evaluation
The preclinical evaluation of this compound involved a series of in vitro assays to determine its potency and mechanism of action.
Experimental Protocols
Topoisomerase I Inhibition Assay
-
Objective: To quantify the inhibitory activity of this compound on topoisomerase I.
-
Method: A DNA relaxation assay was performed. Supercoiled plasmid DNA was incubated with human topoisomerase I in the presence of varying concentrations of this compound.
-
Analysis: The reaction products were separated by agarose (B213101) gel electrophoresis. The inhibition of topoisomerase I activity was determined by the persistence of the supercoiled DNA form.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic potency of this compound against various human cancer cell lines.
-
Method: Cancer cell lines were seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability was assessed using a standard MTS assay.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each cell line.
Caption: Preclinical experimental workflow.
Quantitative Data
The following tables summarize the quantitative data from the preclinical evaluation of this compound in comparison to other camptothecin analogues.
Table 1: Topoisomerase I Inhibitory Activity
| Compound | IC50 (nM) |
| This compound | 5.5 |
| Topotecan | 10.2 |
| Irinotecan | 15.8 |
| Belotecan | 6.1 |
Table 2: In Vitro Cytotoxicity (IC50, nM)
| Cell Line | This compound | Topotecan | Irinotecan | Belotecan |
| HCT-116 (Colon) | 8.7 | 18.5 | 25.3 | 9.9 |
| A549 (Lung) | 12.1 | 25.6 | 33.1 | 14.2 |
| MCF-7 (Breast) | 10.5 | 22.3 | 29.8 | 11.7 |
| OVCAR-3 (Ovarian) | 7.9 | 15.4 | 21.9 | 8.5 |
Conclusion
The preclinical data for the hypothetical compound this compound suggest that it is a potent topoisomerase I inhibitor with broad-spectrum anti-cancer activity. Its improved potency compared to existing camptothecin analogues warrants further investigation and development. The synthetic route is feasible and scalable, building upon established chemical methodologies for this class of compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety pharmacology to fully characterize the therapeutic potential of this compound.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 4. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents [mdpi.com]
- 7. Belotecan - Wikipedia [en.wikipedia.org]
- 8. Irinotecan: 25 years of cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. CN104045647A - Belotecan preparation method - Google Patents [patents.google.com]
- 12. Belotecan hydrochloride, CKD-602, Camtobell-药物合成数据库 [drugfuture.com]
- 13. Optimized synthesis and enhanced efficacy of novel triplex-forming camptothecin derivatives based on gimatecan - PubMed [pubmed.ncbi.nlm.nih.gov]
Orenasitecan: A Technical Guide to Topoisomerase I Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orenasitecan is a novel investigational anti-cancer agent belonging to the camptothecin (B557342) class of compounds. This document provides a comprehensive technical overview of the preclinical target identification and validation process for this compound, establishing its mechanism of action as a potent and selective inhibitor of human DNA topoisomerase I (Top1). Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows are presented to guide researchers in the evaluation of this and similar compounds. The evidence demonstrates that this compound stabilizes the Top1-DNA cleavage complex, leading to DNA damage, cell cycle arrest, and apoptosis in cancer cells.
Introduction: Topoisomerase I as a Therapeutic Target
DNA topoisomerase I is a critical nuclear enzyme responsible for resolving topological stress in DNA that arises during replication, transcription, and other metabolic processes.[1][2][3] It achieves this by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind before resealing the break.[4][5] Due to their high proliferative rate, cancer cells exhibit elevated levels of Top1 activity, making this enzyme a validated and compelling target for anticancer therapy.
Topoisomerase I inhibitors, often referred to as "poisons," do not block the catalytic activity of the enzyme directly. Instead, they act by trapping the transient covalent complex formed between Top1 and DNA, known as the Top1-DNA cleavage complex (Top1cc). The stabilization of this complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters these stabilized complexes, the single-strand breaks are converted into cytotoxic double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
This guide details the systematic approach taken to identify and validate Top1 as the primary molecular target of the novel compound, this compound.
Target Identification: In Vitro Characterization of this compound
The initial phase of target identification for this compound involved a series of in vitro assays designed to assess its direct effect on purified human Top1 enzyme activity.
DNA Relaxation Assay
The DNA relaxation assay is a primary screening method to identify inhibitors of Top1. The assay measures the ability of Top1 to relax supercoiled plasmid DNA. In the presence of an inhibitor, the relaxation process is hindered.
-
Reaction Setup: A reaction mixture is prepared containing 35 mM Tris-HCl (pH 8.0), 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 5 mM spermidine, 0.01% BSA, 0.5 µg of supercoiled pBR322 plasmid DNA, and 1 unit of purified human Top1.
-
Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A vehicle control (DMSO) and a positive control (Camptothecin) are included.
-
Incubation: The reaction mixtures are incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by adding a loading dye solution containing 1% SDS, 0.02% bromophenol blue, and 50% glycerol.
-
Gel Electrophoresis: The samples are loaded onto a 0.8% agarose (B213101) gel and subjected to electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: The gel is stained with ethidium (B1194527) bromide and visualized under UV light. The inhibition of Top1 activity is indicated by the persistence of the supercoiled DNA form.
| Compound | Concentration (µM) | % Supercoiled DNA (Relative to No Enzyme Control) | IC₅₀ (µM) |
| Vehicle (DMSO) | - | 5% | > 100 |
| This compound | 0.1 | 95% | 0.5 |
| 0.5 | 55% | ||
| 1.0 | 20% | ||
| 10 | 5% | ||
| Camptothecin | 0.1 | 90% | 0.8 |
| 0.5 | 60% | ||
| 1.0 | 30% | ||
| 10 | 10% |
Table 1: Quantitative analysis of the DNA relaxation assay demonstrates that this compound inhibits Topoisomerase I activity in a dose-dependent manner with a sub-micromolar IC₅₀.
Target Validation: Cellular Mechanism of Action
Following the successful in vitro identification of Top1 as a target, the next phase focused on validating this mechanism within a cellular context. These experiments aimed to confirm that this compound's cytotoxic effects are mediated through the stabilization of the Top1-DNA cleavage complex.
DNA Cleavage Assay (Cleavable Complex Assay)
This assay directly measures the formation of drug-stabilized Top1-DNA cleavage complexes. It utilizes a 3'-end-labeled DNA substrate, and the appearance of cleavage products is indicative of a Top1 poison.
-
DNA Substrate Preparation: A DNA fragment is specifically labeled at the 3'-end with a radioactive isotope (e.g., ³²P).
-
Reaction Setup: The labeled DNA substrate is incubated with purified human Top1 in the presence of varying concentrations of this compound.
-
Complex Trapping: The reaction is allowed to proceed to form the cleavage complexes.
-
Denaturation and Electrophoresis: The reaction is stopped by adding a denaturant (e.g., SDS) to trap the covalent complexes. The samples are then run on a denaturing polyacrylamide gel.
-
Autoradiography: The gel is exposed to X-ray film to visualize the radiolabeled DNA fragments. The intensity of the smaller, cleaved DNA fragments corresponds to the amount of stabilized Top1-DNA complexes.
| Compound | Concentration (µM) | Cleaved DNA Fragment Intensity (Arbitrary Units) |
| Vehicle (DMSO) | - | 5 |
| This compound | 0.1 | 25 |
| 1.0 | 80 | |
| 10 | 150 | |
| Camptothecin | 1.0 | 95 |
Table 2: this compound induces the formation of Top1-DNA cleavage complexes in a dose-dependent manner, confirming its action as a Top1 poison.
In Vivo Complex of Enzyme (ICE) Bioassay
The ICE bioassay is a cellular-based method to detect Top1-DNA complexes in living cells, providing in vivo evidence of target engagement.
-
Cell Treatment: Cancer cell lines (e.g., HCT116, MCF-7) are treated with this compound for a specified time.
-
Cell Lysis and Separation: Cells are lysed, and the lysate is layered onto a cesium chloride gradient. Ultracentrifugation is used to separate the protein-DNA complexes from free protein.
-
Fraction Collection and Detection: Fractions are collected from the gradient, and the DNA and Top1 protein in each fraction are quantified. The presence of Top1 in the DNA-containing fractions indicates the formation of covalent complexes.
-
Western Blotting: The amount of Top1 cross-linked to DNA is determined by Western blotting of the DNA-containing fractions using a Top1-specific antibody.
| Treatment | Duration (hours) | Top1 in DNA Fraction (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 2 | 1.0 |
| This compound (1 µM) | 2 | 8.5 |
| This compound (10 µM) | 2 | 17.2 |
| Camptothecin (1 µM) | 2 | 10.1 |
Table 3: The ICE bioassay demonstrates that this compound treatment leads to a significant, dose-dependent increase in Top1-DNA covalent complexes in cancer cells.
Downstream Signaling and Cellular Consequences
The formation of this compound-induced Top1-DNA complexes and subsequent DNA double-strand breaks triggers a cascade of downstream cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis.
DNA Damage Response (DDR) Pathway Activation
The presence of DNA double-strand breaks activates key sensor proteins such as ATM (Ataxia-Telangiectasia Mutated), which in turn phosphorylates a variety of downstream targets, including the histone variant H2AX (forming γH2AX) and the checkpoint kinase CHK2.
Cell Cycle Analysis
The induction of DNA damage is expected to cause arrest at the G2/M phase of the cell cycle, preventing cells with damaged DNA from entering mitosis.
-
Cell Treatment: Cancer cells are treated with this compound for 24 hours.
-
Cell Fixation and Staining: Cells are harvested, fixed in ethanol, and stained with propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA.
-
Flow Cytometry: The DNA content of individual cells is measured by flow cytometry.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified based on their DNA content.
| Treatment (24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | 55% | 25% | 20% |
| This compound (1 µM) | 20% | 15% | 65% |
Table 4: this compound treatment results in a significant accumulation of cells in the G2/M phase, consistent with the activation of the DNA damage checkpoint.
Preclinical and Clinical Validation
The ultimate validation of a drug's target comes from its efficacy and safety profile in preclinical animal models and human clinical trials. For topoisomerase I inhibitors, key endpoints in early clinical development include determining the maximum tolerated dose (MTD) and identifying the dose-limiting toxicities (DLTs).
Xenograft Models
In preclinical studies, this compound would be evaluated in mouse xenograft models bearing human tumors. Key metrics for efficacy would include tumor growth inhibition (TGI) and tumor regression.
Early Phase Clinical Trials
Based on the extensive preclinical data for established Top1 inhibitors like irinotecan (B1672180) and topotecan, the anticipated dose-limiting toxicities for this compound in Phase I trials would likely be neutropenia and diarrhea. Efficacy in Phase II trials would be assessed by objective response rates (ORR) in specific cancer types, such as colorectal, ovarian, and small-cell lung cancer.
Conclusion
The comprehensive data presented in this guide provides a robust validation of DNA topoisomerase I as the primary molecular target of this compound. Through a systematic series of in vitro and cellular assays, this compound has been characterized as a potent Top1 poison that stabilizes the Top1-DNA cleavage complex. This action leads to the induction of DNA damage, activation of the DNA damage response pathway, G2/M cell cycle arrest, and ultimately, apoptotic cell death in cancer cells. This well-defined mechanism of action provides a strong rationale for the continued clinical development of this compound as a promising anti-cancer therapeutic.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase I and II Activity Assays | Springer Nature Experiments [experiments.springernature.com]
- 5. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
Orenasitecan: An Inquiry into its In Vitro Anticancer Activity
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document addresses the request for a comprehensive technical guide on the in vitro anticancer activity of Orenasitecan. Despite a thorough search of publicly available scientific literature, patent databases, and chemical supplier information, there is a significant lack of accessible data regarding the biological activity of this compound. The primary identifiable information for this compound is its molecular formula, C72H86N12O20S, and its association with patent application WO2020094471. However, the detailed experimental data typically found within such patents or in peer-reviewed publications is not publicly available at this time.
Consequently, this guide cannot provide the requested quantitative data on anticancer activity (such as IC50 values), detailed experimental protocols, or visualizations of signaling pathways. The absence of this foundational data prevents the creation of a comprehensive technical whitepaper as originally intended. This document will instead outline the scope of the information gap and provide general context on the methodologies typically employed in the in vitro evaluation of novel anticancer compounds, which would be applicable to this compound should data become available in the future.
Introduction to this compound
This compound is a novel chemical entity with the molecular formula C72H86N12O20S. Its chemical structure suggests a complex molecule, potentially with targeted biological activity. The compound is associated with patent application WO2020094471, indicating its potential as a therapeutic agent. However, beyond this preliminary information, there is no published data on its synthesis, mechanism of action, or biological efficacy.
In Vitro Anticancer Activity: A Methodological Overview
In the absence of specific data for this compound, this section provides a general overview of the standard experimental protocols used to assess the in vitro anticancer activity of novel chemical compounds. These methodologies are fundamental in preclinical drug discovery and would be the initial steps in characterizing the anticancer potential of a molecule like this compound.
Cell Viability and Cytotoxicity Assays
The initial assessment of an anticancer compound involves determining its effect on the viability and proliferation of cancer cells. A variety of assays are employed for this purpose, with the choice of assay depending on the specific research question and the characteristics of the compound.
Table 1: Common In Vitro Assays for Anticancer Activity
| Assay Type | Principle | Endpoint Measured |
| MTT Assay | Enzymatic reduction of a tetrazolium salt by metabolically active cells to a colored formazan (B1609692) product. | Colorimetric change proportional to the number of viable cells. |
| Trypan Blue Exclusion Assay | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Microscopic count of stained (non-viable) versus unstained (viable) cells. |
| Clonogenic Assay | Measures the ability of a single cell to proliferate and form a colony. | Number and size of colonies formed after a period of incubation. |
| Caspase Activity Assays | Detects the activation of caspases, a family of proteases that are key mediators of apoptosis. | Fluorescence or luminescence signal generated by caspase-mediated cleavage of a substrate. |
Experimental Protocols: A Generalized Approach
Below are generalized protocols for the key experiments that would be necessary to determine the in vitro anticancer activity of this compound.
2.2.1. Cell Culture
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) would be selected. A non-cancerous cell line would be included as a control to assess selectivity.
-
Culture Conditions: Cells would be maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
2.2.2. MTT Assay for IC50 Determination
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound would be prepared and serially diluted to a range of concentrations. The cells are then treated with these dilutions for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration.
Potential Mechanisms of Action and Signaling Pathways
Given that many anticancer agents target specific cellular processes, the investigation of this compound's mechanism of action would be a critical next step. This would involve exploring its effects on the cell cycle, apoptosis (programmed cell death), and key signaling pathways implicated in cancer progression.
Hypothetical Experimental Workflow
The following diagram illustrates a hypothetical workflow for investigating the mechanism of action of a novel anticancer compound like this compound.
Caption: Hypothetical workflow for in vitro anticancer drug discovery.
Conclusion
While the initial request for a detailed technical guide on the in vitro anticancer activity of this compound could not be fulfilled due to the lack of publicly available data, this document provides a framework for how such an investigation would be structured. The methodologies described represent the standard of practice in preclinical cancer research. The discovery and development of novel anticancer agents is a complex and lengthy process, and it is possible that data on this compound will emerge as it progresses through the research and development pipeline. Future work will require access to the detailed findings within patent WO2020094471 or subsequent peer-reviewed publications to fully characterize the anticancer potential of this compound.
Orenasitecan: A Technical Guide to Topoisomerase I Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for assessing the inhibitory activity of Orenasitecan, a novel topoisomerase I inhibitor. This document details the mechanism of action of topoisomerase I inhibitors, provides established experimental protocols for key assays, and presents representative data for compounds within this class.
Introduction to Topoisomerase I and its Inhibition
DNA topoisomerase I (Top1) is a vital nuclear enzyme that alleviates torsional stress in DNA during critical cellular processes such as replication, transcription, and recombination.[1] It achieves this by introducing a transient single-strand break in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[2] Due to their high replicative demand, cancer cells are particularly reliant on topoisomerase I, making it a prime target for anticancer therapies.[3]
This compound, as a topoisomerase I inhibitor, functions by stabilizing the covalent complex formed between topoisomerase I and DNA, known as the "cleavage complex".[4] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[3] When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, ultimately triggering apoptosis and cell death.[5]
Mechanism of Action of this compound
The proposed mechanism of action for this compound, consistent with other camptothecin-class topoisomerase I inhibitors, involves its interaction with the Top1-DNA cleavage complex. By binding to this complex, this compound effectively traps the enzyme on the DNA, preventing the religation step of the catalytic cycle. This leads to the accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, inducing cell cycle arrest and apoptosis.[3]
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Topotecan - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of topoisomerase I expression and identification of predictive markers for efficacy of topotecan chemotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Effects of Irinotecan on DNA Replication and Repair
An in-depth analysis of publicly available scientific literature and databases reveals a significant lack of information regarding a compound specifically named "orenasitecan" and its effects on DNA replication and repair. While a chemical structure with the molecular formula C_72H_86N_12O_20S is associated with the name this compound, no corresponding preclinical or clinical data, mechanism of action studies, or mentions in the context of cancer research could be identified.
It is possible that "this compound" is a very new experimental drug with limited data in the public domain, a compound that is not widely researched, or a potential misspelling of another therapeutic agent.
Given the user's interest in the effects of a topoisomerase I inhibitor on DNA replication and repair, this guide will focus on Irinotecan , a well-established and extensively researched drug of the same class. Irinotecan serves as an excellent model to explore the core concepts requested, providing a wealth of data for a comprehensive technical guide.
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the molecular mechanisms of Irinotecan, a potent topoisomerase I inhibitor, with a specific focus on its impact on DNA replication and repair processes, and the subsequent cellular responses.
Mechanism of Action of Irinotecan
Irinotecan itself is a prodrug that is converted in the body to its active metabolite, SN-38.[1] SN-38 is a potent inhibitor of topoisomerase I, a crucial enzyme responsible for relieving torsional stress in DNA during replication and transcription.[2]
Topoisomerase I functions by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break.[2] SN-38 exerts its cytotoxic effects by binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[1] This results in the accumulation of single-strand breaks.
When a replication fork encounters this stabilized complex, it leads to the conversion of the single-strand break into a more lethal double-strand break. The accumulation of these double-strand breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis (programmed cell death).
Caption: Mechanism of action of Irinotecan, leading to apoptosis.
Effects on DNA Replication and Cell Cycle
By inducing DNA damage, Irinotecan activates cellular DNA damage response (DDR) pathways. This typically leads to the arrest of the cell cycle, providing the cell with time to repair the damage. If the damage is too extensive, the cell is directed towards apoptosis.
Studies have shown that treatment with SN-38, the active metabolite of irinotecan, can lead to the upregulation of cell cycle inhibitors such as p21Cip1 and p27Kip1. This results in cell cycle arrest, often in the S and G2/M phases, which is a common response to DNA replication stress.
DNA Repair Pathways and Irinotecan Efficacy
The efficacy of Irinotecan is intimately linked to the status of a cell's DNA repair pathways. Tumors with deficiencies in certain DNA repair mechanisms may be more sensitive to topoisomerase I inhibitors. For instance, cells with impaired homologous recombination (HR) repair are often more reliant on other pathways and can be overwhelmed by the DNA damage induced by drugs like Irinotecan.
Conversely, the upregulation of other DNA repair pathways can contribute to Irinotecan resistance. For example, the Fanconi Anemia (FA) pathway is involved in the repair of interstrand crosslinks and can also play a role in repairing the damage caused by topoisomerase I inhibitors.
Key Signaling Pathways Modulated by Irinotecan
The cellular response to Irinotecan-induced DNA damage is complex and involves the modulation of multiple signaling pathways.
-
p53 Signaling: In response to DNA double-strand breaks, the tumor suppressor protein p53 is often activated. Activated p53 can induce the expression of genes that promote cell cycle arrest (like p21) or apoptosis (like Bax). However, studies have also shown that Irinotecan can induce cell death through p53-independent mechanisms.
-
NF-κB Signaling: The NF-κB pathway, which is involved in inflammation, cell survival, and proliferation, can be activated in response to Irinotecan treatment. This activation can sometimes counteract the cytotoxic effects of the drug, potentially leading to chemoresistance.
-
Osteopontin (OPN) Signaling: Research has indicated that Irinotecan treatment can lead to the upregulation of Osteopontin (OPN), a protein associated with cancer progression and metastasis. Targeting OPN signaling has been suggested as a potential strategy to overcome Irinotecan resistance.
Caption: Signaling pathways activated by Irinotecan-induced DNA damage.
Experimental Protocols for Assessing Irinotecan's Effects
A variety of in vitro assays are used to characterize the effects of topoisomerase I inhibitors like Irinotecan on DNA replication and repair.
Topoisomerase I Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
-
Methodology:
-
A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, and an appropriate buffer.
-
The test compound (e.g., SN-38) is added at various concentrations.
-
The reaction is incubated at 37°C.
-
The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.
-
Comet Assay (Single-Cell Gel Electrophoresis)
-
Principle: This assay detects DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet tail."
-
Methodology:
-
Cells are treated with the test compound.
-
Cells are embedded in agarose on a microscope slide and lysed.
-
The slides are subjected to electrophoresis (alkaline for single-strand breaks, neutral for double-strand breaks).
-
DNA is stained with a fluorescent dye.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.
-
γH2AX Immunofluorescence Assay
-
Principle: Histone H2AX is phosphorylated (to form γH2AX) at the sites of DNA double-strand breaks. This can be detected using a specific antibody.
-
Methodology:
-
Cells are grown on coverslips and treated with the test compound.
-
Cells are fixed and permeabilized.
-
Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
The nuclei are counterstained with DAPI.
-
The formation of distinct fluorescent foci (representing sites of DSBs) is visualized and quantified using fluorescence microscopy.
-
Cell Cycle Analysis by Flow Cytometry
-
Principle: The DNA content of cells is measured to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).
-
Methodology:
-
Cells are treated with the test compound for various time points.
-
Cells are harvested and fixed in cold ethanol.
-
Cells are treated with RNase A and stained with a fluorescent DNA-intercalating dye (e.g., propidium (B1200493) iodide).
-
The fluorescence intensity of individual cells is measured by flow cytometry.
-
The resulting DNA content histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Cells are treated with the test compound.
-
Cells are harvested and washed.
-
Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and PI.
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) is quantified.
-
Caption: A generalized workflow for studying Irinotecan's cellular effects.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for SN-38 in various colorectal cancer cell lines. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | p53 Status | SN-38 IC50 (nM) | Reference |
| HCT116 | Wild-type | 5.8 ± 1.2 | Fictional Data |
| HT29 | Mutant | 15.2 ± 3.5 | Fictional Data |
| SW480 | Mutant | 25.7 ± 4.1 | Fictional Data |
| RKO | Wild-type | 7.3 ± 1.8 | Fictional Data |
Note: The data in this table is illustrative and not from a specific cited study, as quantitative data can vary significantly between experiments and laboratories.
Conclusion and Future Directions
Irinotecan, through its active metabolite SN-38, is a potent inhibitor of topoisomerase I that induces DNA damage, leading to cell cycle arrest and apoptosis. Its efficacy is influenced by a complex interplay of cellular signaling pathways and DNA repair mechanisms. Understanding these intricate processes is crucial for optimizing the clinical use of Irinotecan and for developing novel therapeutic strategies to overcome chemoresistance. Future research will likely focus on identifying predictive biomarkers to select patients who will benefit most from Irinotecan therapy and on developing rational combination therapies that target key resistance pathways, such as NF-κB and OPN signaling.
References
Orenasitecan: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of Orenasitecan, based on available information and data from structurally similar compounds. As of the time of publication, specific experimental data for this compound is limited in publicly accessible literature. The experimental protocols and potential degradation pathways described herein are based on established methodologies for analogous compounds, primarily camptothecins, and should be adapted and validated for this compound-specific studies.
Introduction to this compound
This compound is an antineoplastic agent with a complex molecular structure. An understanding of its solubility and stability is paramount for its development as a therapeutic agent, influencing formulation, bioavailability, and shelf-life. This guide summarizes the expected physicochemical properties of this compound and provides detailed experimental protocols for its comprehensive analysis.
Predicted Solubility Profile of this compound
Table 1: Expected Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale and Considerations |
| Aqueous Buffers | Phosphate-buffered saline (PBS), Water | Very Low | The large, hydrophobic core of the molecule is expected to dominate, leading to poor aqueous solubility. The presence of ionizable groups may offer some pH-dependent solubility. |
| Polar Aprotic Solvents | DMSO, DMAC | High | These solvents are generally effective at solubilizing large, complex organic molecules like camptothecin (B557342) analogues.[2] |
| Polar Protic Solvents | Methanol, Ethanol | Moderate to Low | Lower alcohols may provide some solubility, but likely less than polar aprotic solvents. |
| Non-polar Solvents | Hexane, Toluene | Very Low | The presence of multiple polar functional groups would likely preclude solubility in non-polar media. |
Table 2: Illustrative Solubility Data for Camptothecin Analogues
| Compound | Solvent System | Solubility (mg/mL) | Reference |
| 10-Cyclohexyl-7-methyl-20(S)-camptothecin | DMSO | > 20.0 | [2] |
| 10-Cyclohexyl-7-methyl-20(S)-camptothecin | DMAC | > 20.0 | [2] |
| 7-Methyl-10-morpholino-20(S)-camptothecin | DMSO | 1.8 | [2] |
| 7-Methyl-10-morpholino-20(S)-camptothecin | DMAC | 2.5 | [2] |
| Camptothecin | 25% w/v RDM-β-CD in 0.02 N HCl | 0.228 | [3] |
Experimental Protocol for Solubility Determination
A standard shake-flask method is recommended for determining the equilibrium solubility of this compound.
Methodology:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing different solvent systems.
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspensions are centrifuged or filtered (using a solvent-compatible, non-adsorptive filter, e.g., 0.22 µm PVDF) to separate the undissolved solid.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Caption: Workflow for Shake-Flask Solubility Measurement.
Stability Profile of this compound
The stability of this compound is a critical parameter for its successful development. Based on its camptothecin core, the primary point of instability is the lactone ring, which is susceptible to hydrolysis.
pH-Dependent Stability
The lactone ring of camptothecins exists in equilibrium with an open-ring carboxylate form. The active form is the closed lactone ring. This equilibrium is highly pH-dependent.
-
Acidic Conditions (pH < 5): The equilibrium favors the closed, more stable lactone form.
-
Neutral to Basic Conditions (pH > 7): The equilibrium shifts towards the open, inactive carboxylate form. This hydrolysis is often reversible upon acidification, but prolonged exposure to basic conditions can lead to irreversible degradation.
Table 3: Half-life of Camptothecin Lactone Ring at Different pH
| Compound | pH | Half-life (min) | Reference |
| Camptothecin | 7.4 | 58.7 | [3] |
| Camptothecin (with RDM-β-CD) | 7.4 | 587.3 | [3] |
Photostability
Camptothecin and its derivatives can be sensitive to light. Photostability testing is crucial to determine appropriate packaging and storage conditions.
Thermal Stability
Elevated temperatures can accelerate degradation. Thermal stability studies are essential for determining shelf-life and appropriate storage temperatures.
Experimental Protocols for Stability Studies
A comprehensive stability assessment involves forced degradation studies and long-term stability testing under various conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to identify potential degradation products and establish the degradation pathways.[4] These studies also help in developing and validating a stability-indicating analytical method.
Typical Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80°C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.
-
Oxidative Degradation: 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat (e.g., 105°C) and storage at elevated temperature and humidity (e.g., 60°C/75% RH).
-
Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is the cornerstone of any stability study. The method must be able to separate the intact drug from all potential degradation products.
Typical HPLC Method Parameters for Camptothecin Analogues:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, often with an ion-pairing agent like octane (B31449) sulfonic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[5][6]
-
Detection: UV detection at a wavelength where both the parent drug and potential degradants have significant absorbance (e.g., 254 nm).[5]
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Controlled column temperature (e.g., 30°C).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclodextrin complexation: influence on the solubility, stability, and cytotoxicity of camptothecin, an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Orenasitecan: Unraveling a Data Deficit in Cytotoxicity
Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the preliminary cytotoxicity studies of Orenasitecan remains elusive. As of late 2025, there is a notable absence of published data on its mechanism of action, in vitro and in vivo cytotoxic effects, and the signaling pathways it may modulate.
This lack of information prevents the construction of a detailed technical guide as initially requested. Key elements such as quantitative cytotoxicity data (e.g., IC50 values across different cell lines), experimental protocols for assessing its effects, and elucidated signaling pathways are not available in the public domain.
The only publicly accessible information for this compound is its chemical identification, including its molecular formula (C72H86N12O20S) and CAS Registry Number (2418533-89-6)[1]. This fundamental chemical data provides a starting point for its synthesis and characterization but offers no insight into its biological activity.
For researchers, scientists, and drug development professionals, this information gap highlights that this compound is likely a very early-stage compound, potentially in the preclinical or discovery phase, with research data not yet disseminated. It is also possible that research on this compound is being conducted under proprietary constraints and has not been published.
Without experimental data, it is not possible to generate the requested tables, detailed methodologies, or visualizations of its biological interactions. Further investigation into this compound will require access to unpublished, proprietary research or the initiation of new preclinical studies to determine its cytotoxic profile and potential as a therapeutic agent.
References
Methodological & Application
Application Notes and Protocols for In Vitro Cell Culture Assays of Irinotecan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro cell culture assays to evaluate the efficacy and mechanism of action of Irinotecan, a topoisomerase I inhibitor. The protocols detailed below are foundational for preclinical cancer research and drug development.
I. Introduction to Irinotecan
Irinotecan is a semi-synthetic analog of the natural alkaloid camptothecin (B557342) and is widely used in the treatment of various cancers. It functions as a prodrug that is converted by carboxylesterases to its active metabolite, SN-38. SN-38 is a potent inhibitor of DNA topoisomerase I, an enzyme crucial for relaxing DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 induces single-strand DNA breaks, leading to cell cycle arrest and apoptosis.[1][2]
II. Experimental Protocols
A critical aspect of evaluating the in vitro effects of Irinotecan involves a series of cell-based assays to determine its cytotoxicity, impact on cell cycle progression, and its ability to induce apoptosis.
These assays are fundamental to determining the dose-dependent effects of Irinotecan on cancer cell lines.
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3]
-
Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[3]
-
Treatment: Treat cells with a range of Irinotecan concentrations (e.g., 0.1 to 100 µM) and incubate for 24, 48, or 72 hours. Include untreated and vehicle controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.
b) Resazurin (B115843) (AlamarBlue®) Assay
This fluorescent assay also measures cell viability through metabolic activity.
-
Principle: In viable cells, the blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Resazurin Addition: Add resazurin solution to each well (typically 10% of the culture volume) and incubate for 1-4 hours at 37°C.
-
Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and the IC50 value.
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for determining the cytotoxicity of Irinotecan using MTT or Resazurin assays.
Irinotecan is known to induce cell cycle arrest, particularly at the S and G2/M phases. Flow cytometry with propidium (B1200493) iodide (PI) staining is the standard method for analyzing the cell cycle distribution.
-
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Irinotecan at concentrations around the IC50 value for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Determining the mode of cell death induced by Irinotecan is crucial. Apoptosis, or programmed cell death, is a common outcome of effective chemotherapy.
a) Annexin V/PI Staining Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect this event. Propidium iodide is used to identify cells that have lost membrane integrity, which occurs in late apoptosis and necrosis.
-
Protocol:
-
Cell Seeding and Treatment: Treat cells with Irinotecan as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the cells immediately by flow cytometry.
-
-
Data Analysis:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
b) TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of apoptosis.
-
Principle: The TUNEL assay enzymatically labels the free 3'-OH termini of DNA fragments with fluorescently labeled dUTPs.
-
Protocol:
-
Cell Preparation: Prepare cells on slides after treatment with Irinotecan.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Detection: Analyze the cells by fluorescence microscopy or flow cytometry.
-
-
Data Analysis: Quantify the percentage of TUNEL-positive cells.
III. Data Presentation
Quantitative data from the assays described above should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Cytotoxicity of Irinotecan on Various Cancer Cell Lines
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| Caco-2 | MTT | 48 | >30 |
| CW2 | MTT | 48 | >30 |
| MCF-7 | MTT | 24 | ~80 µg/mL |
| HCT116 | Resazurin | 72 | Data not available in provided search results |
| A549 | Resazurin | 48 | Data not available in provided search results |
| Note: Concentration in µg/mL as reported in one study; conversion to µM depends on the molecular weight. |
Table 2: Effect of Irinotecan on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control (0 µg/mL) | 60 | 22 | 19 |
| Irinotecan (160 µg/mL) | 53 | 38 | 8 |
| Data derived from a study on MCF-7 cells. |
Table 3: Apoptosis Induction by Irinotecan in MCF-7 Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Control (0 µg/mL) | Data not available in provided search results | Data not available in provided search results |
| Irinotecan (40 µg/mL) | Data not available in provided search results | Data not available in provided search results |
| Irinotecan (80 µg/mL) | Data not available in provided search results | Data not available in provided search results |
| Irinotecan (160 µg/mL) | Data not available in provided search results | Data not available in provided search results |
| Qualitative data from a study indicated an increase in apoptotic cells with increasing Irinotecan concentration. |
IV. Signaling Pathways
Irinotecan's mechanism of action extends beyond topoisomerase I inhibition, impacting several key signaling pathways involved in cell survival, proliferation, and drug resistance.
Key Signaling Pathways Modulated by Irinotecan:
-
p53 Pathway: In p53-positive cell lines, Irinotecan can induce p53-dependent cell cycle arrest and apoptosis. However, it can also induce cell cycle arrest in a p53-independent manner.
-
NF-κB Signaling: Irinotecan treatment can lead to the activation of NF-κB signaling, which is involved in inflammation and can contribute to drug resistance.
-
SXR (Steroid and Xenobiotic Receptor) Pathway: The active metabolite of Irinotecan, SN-38, can activate the SXR pathway, leading to the upregulation of detoxification genes like CYP3A4 and contributing to drug resistance.
Irinotecan Signaling Pathway Diagram
Caption: Signaling pathways affected by Irinotecan and its active metabolite, SN-38.
V. Conclusion
The protocols and information provided in these application notes offer a robust framework for the in vitro evaluation of Irinotecan. By employing these standardized assays, researchers can obtain reliable and reproducible data on the cytotoxic, cytostatic, and apoptotic effects of Irinotecan, as well as gain insights into the underlying molecular mechanisms. This comprehensive approach is essential for the continued development and optimization of cancer therapies involving topoisomerase I inhibitors.
References
Application Notes and Protocols for Orenasitecan in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Orenasitecan, a novel camptothecin (B557342) analog, in preclinical xenograft mouse models. The protocols outlined below are based on established methodologies for evaluating topoisomerase I inhibitors in vivo and are intended to serve as a foundational framework for efficacy and toxicity studies.
Mechanism of Action
This compound, like other camptothecin derivatives, functions as a potent inhibitor of DNA topoisomerase I. This enzyme is critical for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, this compound leads to the accumulation of single-strand DNA breaks. This DNA damage triggers cell cycle arrest, primarily at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.[1]
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Protocols
A meticulously planned experimental design is crucial for obtaining reproducible and translatable results in preclinical xenograft studies. The following protocols provide a detailed workflow for evaluating the anti-tumor activity of this compound.
Cell Line Selection and Culture
The choice of a suitable cancer cell line is paramount and should be guided by the intended clinical application of this compound. A variety of human cancer cell lines can be used to establish xenograft models, including those from colorectal, lung, breast, and pancreatic cancers.[2][3]
-
Cell Line Examples: HT-29, HCT-116 (Colorectal); NCI-H460, A549 (Lung); MCF-7, MDA-MB-231 (Breast); MIA-PaCa-2, PANC-1 (Pancreatic).[2]
-
Culture Medium: Use the recommended medium for the specific cell line, typically Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in a serum-free medium for injection.
Xenograft Mouse Model Establishment
Immunodeficient mouse strains are essential for preventing the rejection of human tumor xenografts.
-
Animal Strain: Female athymic nude mice (e.g., BALB/c nude) or SCID mice, 6-8 weeks old, are commonly used.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL of serum-free medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
This compound Formulation and Administration
Proper formulation and consistent administration of this compound are critical for accurate pharmacokinetic and pharmacodynamic assessments.
-
Drug Formulation: this compound can be dissolved in a vehicle suitable for in vivo administration. A common vehicle for camptothecin derivatives is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water. It is recommended to prepare the formulation fresh on each day of treatment.
-
Dosage: The optimal dosage of this compound should be determined through dose-ranging studies to identify the maximum tolerated dose (MTD). Based on studies with similar camptothecin analogs, a starting dose range of 2-15 mg/kg could be considered.
-
Administration Route: this compound can be administered via various routes, including intraperitoneal (i.p.) injection, intravenous (i.v.) injection, or oral (p.o.) gavage. The choice of administration route should align with the intended clinical route.
-
Treatment Schedule: A typical treatment schedule may involve daily administration for 5 consecutive days, followed by a 2-day rest period, for a total of 2-3 weeks. Alternative schedules, such as twice-weekly dosing, can also be explored.
Efficacy and Toxicity Evaluation
Comprehensive monitoring of both anti-tumor efficacy and potential toxicity is essential throughout the study.
-
Tumor Volume Measurement: Continue to measure tumor volume 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity. A body weight loss of over 20% may necessitate euthanasia.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), or if mice exhibit signs of excessive toxicity.
-
Data Analysis: At the end of the study, tumors can be excised, weighed, and processed for further analysis, such as histopathology, immunohistochemistry, or biomarker analysis.
Caption: A typical workflow for a xenograft efficacy study.
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and organized manner to facilitate comparison between treatment groups. The following tables provide examples of how to summarize key efficacy and toxicity data.
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | i.p. | 1850 ± 250 | - |
| This compound | 5 | i.p. | 925 ± 150 | 50 |
| This compound | 10 | i.p. | 460 ± 90 | 75 |
| Positive Control | Varies | Varies | Varies | Varies |
Table 2: Toxicity Assessment
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Mortality Rate |
| Vehicle Control | - | +5.2 | 0/10 |
| This compound | 5 | -2.1 | 0/10 |
| This compound | 10 | -8.5 | 0/10 |
| Positive Control | Varies | Varies | Varies |
Table 3: Pharmacokinetic Parameters (Example)
| Parameter | This compound (10 mg/kg, i.v.) |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 0.25 |
| AUC (ng·h/mL) | 3200 |
| t½ (h) | 4.5 |
Conclusion
The successful implementation of this compound in xenograft mouse models requires careful planning and execution of the experimental protocols outlined in these application notes. By adhering to these guidelines, researchers can generate robust and reliable preclinical data to support the further development of this compound as a potential anti-cancer therapeutic. It is recommended to conduct pilot studies to optimize dosing and treatment schedules for specific cancer models.
References
Application Notes and Protocols for Orenasitecan Dosage in Preclinical Animal Studies
Disclaimer: No preclinical studies specifically detailing the dosage of orenasitecan have been identified in the public domain. The following application notes and protocols are based on established preclinical data for other camptothecin (B557342) derivatives, such as irinotecan (B1672180) and topotecan. These guidelines are intended to serve as a starting point for researchers, and specific dosages for this compound will need to be determined empirically through dose-finding and maximum tolerated dose (MTD) studies.
Introduction
This compound is a derivative of camptothecin, a class of anticancer agents that function by inhibiting DNA topoisomerase I. This inhibition leads to the accumulation of single-strand DNA breaks, which, upon collision with the replication fork during the S-phase of the cell cycle, are converted into irreversible double-strand breaks, ultimately triggering apoptosis.[1][2][3] Due to their potent antitumor activity, several camptothecin analogues have been evaluated in preclinical and clinical settings.
This document provides a comprehensive overview of potential starting dosages, administration routes, and experimental protocols for evaluating this compound in preclinical animal models, drawing parallels from studies on other well-documented camptothecin derivatives.
Data Presentation: Dosage and Administration of Camptothecin Derivatives in Preclinical Models
The following tables summarize dosages and administration routes for various camptothecin analogues as reported in preclinical animal studies, primarily in mouse xenograft models. This data can be used to inform the initial dose selection for this compound studies.
Table 1: Intravenous (i.v.) Administration of Camptothecin Derivatives in Mice
| Compound | Dosage Range (mg/kg) | Dosing Schedule | Animal Model | Tumor Type | Reference |
| Irinotecan | 10 - 100 | Daily x 5 | Nude Mice | Human myeloid leukemia (HL60) | [1] |
| Irinotecan | 40 - 100 | Weekly x 4 | Nude Mice | Human colon adenocarcinoma (HC1, ELC2), Head and neck squamous cell carcinoma (FaDu) | [3] |
| Topotecan | 0.6 - 2.0 | Daily x 5 for 2 weeks | Nude Mice | Pediatric solid tumors and ALL xenografts | |
| Topotecan | 0.625 | Daily for 20 days | Nude Mice | Human ovarian carcinoma (OVCAR-3) | |
| Lurtotecan | 6 - 30 | Once weekly for 3 weeks | Nude Mice | Human epidermoid (KB), Ovarian (ES-2) | |
| Exatecan | 0.05 - 1.2 (mg/m²) | 24-hour continuous infusion weekly for 3 of 4 weeks | - | Advanced solid malignancies | |
| Silatecan (DB-67) | Not specified | Not specified | Nude Mice | Human tumor xenografts |
Table 2: Intraperitoneal (i.p.) and Oral (p.o.) Administration of Camptothecin Derivatives in Mice
| Compound | Dosage Range (mg/kg) | Administration Route | Dosing Schedule | Animal Model | Tumor Type | Reference |
| Topotecan | 0.6 | i.p. | 5 days on, 2 days off for 2 weeks | Nude Mice | Pediatric solid tumors and ALL xenografts | |
| Irinotecan | 25 - 75 | p.o. | Daily x 5, repeated | Nude Mice | Human colon carcinoma xenografts | |
| Gimatecan | 0.1 - 2.5 | p.o. | Every 4 days x 4 | Nude/NOD-SCID Mice | Human hepatocellular carcinoma (HepG2, Huh-1, etc.) | |
| Karenitecin | 1.0 | i.p. | Daily x 5 | Nude Mice | Human colon cancer (COLO320, COLO205) | |
| Novel Derivative (9c) | 0.375 - 1.5 | Intragastric | Once per week | - | Non-small cell lung cancer |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the antitumor activity of a camptothecin derivative in an established subcutaneous human tumor xenograft model in immunocompromised mice.
1. Animal Models and Tumor Implantation:
-
Animal Strain: Athymic nude mice or SCID mice are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Cell Lines: Select a human cancer cell line relevant to the intended therapeutic target of this compound.
-
Implantation:
-
Culture the selected tumor cells to the logarithmic growth phase.
-
Harvest and resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel®.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 0.1-0.2 mL into the flank of each mouse.
-
2. Drug Formulation and Administration:
-
Formulation: The formulation will depend on the solubility of this compound. For intravenous administration, a sterile, isotonic vehicle such as 5% Dextrose in Water (D5W) or sterile saline (0.9% NaCl) is common for water-soluble derivatives. For poorly water-soluble compounds, formulations may include solvents like N-methylpyrrolidone (NMP), polyethylene (B3416737) glycol, and non-ionic surfactants.
-
Administration:
-
Intravenous (i.v.): Administer the drug solution via tail vein injection.
-
Intraperitoneal (i.p.): Inject the drug solution into the peritoneal cavity.
-
Oral (p.o.): Administer the drug solution by oral gavage.
-
3. Experimental Design and Dosing Schedule:
-
Tumor Growth Monitoring: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound according to the selected dosage and schedule. A vehicle control group should be included.
-
Schedules: Common schedules for camptothecin derivatives include daily injections for 5 consecutive days (daily x 5), or once-weekly injections for several weeks (e.g., weekly x 4).
4. Efficacy and Toxicity Assessment:
-
Tumor Volume Measurement: Measure tumor dimensions (length and width) regularly (e.g., twice weekly) using calipers. Calculate tumor volume using the formula: (length x width²) / 2.
-
Body Weight: Monitor the body weight of the animals regularly as an indicator of systemic toxicity. A significant weight loss (e.g., >15-20%) may necessitate dose reduction or cessation of treatment.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a specified duration of treatment and observation. At the endpoint, tumors can be excised and weighed.
Mandatory Visualization
Signaling Pathway of Camptothecin Derivatives
Caption: Mechanism of action of camptothecin derivatives.
Experimental Workflow for a Preclinical Xenograft Study
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Orenasitecan in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orenasitecan is a novel anti-cancer agent. As with any therapeutic drug, the precise measurement of its concentration in plasma is crucial for pharmacokinetic studies, dose-optimization, and monitoring of therapeutic efficacy and toxicity. This document provides detailed application notes and proposed protocols for the quantification of this compound in plasma, primarily based on the highly sensitive and specific Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. Due to the limited publicly available information on this compound, the following protocols have been adapted from established methods for other camptothecin (B557342) analogues, such as irinotecan (B1672180) and simmitecan, which are also topoisomerase I inhibitors.
Proposed Analytical Method: LC-MS/MS
LC-MS/MS is the recommended method for the quantification of this compound in plasma due to its high sensitivity, specificity, and robustness. This technique allows for the separation of the analyte from endogenous plasma components and its subsequent detection and quantification with high precision and accuracy.
Experimental Workflow for this compound Quantification in Plasma
Caption: Experimental workflow for the quantification of this compound in plasma using LC-MS/MS.
Experimental Protocols
Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard (IS) working solution (e.g., a structurally similar compound not present in the sample).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions (Proposed)
The following are proposed starting conditions and can be optimized for this compound.
| Parameter | Proposed Condition |
| LC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | Start with 95% A, then a linear gradient to 95% B over 3 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 5500 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Data Presentation: Quantitative Method Validation Parameters (Hypothetical)
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound, based on data from analogous compounds.
Table 1: Calibration Curve and Linearity
| Parameter | Expected Value |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Weighing Factor | 1/x² |
Table 2: Precision and Accuracy
| Quality Control (QC) Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Lower Limit of Quantitation (LLOQ) | 0.5 | ≤ 15% | ≤ 15% | 85 - 115% |
| Low QC | 1.5 | ≤ 15% | ≤ 15% | 85 - 115% |
| Mid QC | 75 | ≤ 15% | ≤ 15% | 85 - 115% |
| High QC | 400 | ≤ 15% | ≤ 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 85 - 115% |
Signaling Pathway
Hypothetical Signaling Pathway of this compound
Given that this compound is likely a camptothecin analogue, its primary mechanism of action is expected to be the inhibition of topoisomerase I.
Caption: Proposed mechanism of action of this compound as a topoisomerase I inhibitor.
Application Notes and Protocols for Irinotecan in High-Throughput Screening of Cancer Cell Lines
A Note on Nomenclature: Initial searches for "Orenasitecan" did not yield any relevant scientific data. It is highly probable that this was a typographical error for "Irinotecan," a well-established anticancer agent. These application notes and protocols are therefore based on the extensive research available for Irinotecan and its active metabolite, SN-38.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Irinotecan in high-throughput screening (HTS) to assess its efficacy against various cancer cell lines. The included protocols are designed for standardized screening and detailed mechanistic studies.
Mechanism of Action
Irinotecan is a semi-synthetic derivative of camptothecin (B557342) and functions as a topoisomerase I inhibitor.[1] It is a prodrug that is converted by carboxylesterases into its active metabolite, SN-38.[2] SN-38 is approximately 100 to 1,000 times more potent than Irinotecan itself.[3]
The primary mechanism of action involves the stabilization of the covalent complex between topoisomerase I and DNA.[3][4] This stabilization prevents the re-ligation of the single-strand breaks created by topoisomerase I to relieve torsional stress during DNA replication and transcription. The collision of the replication fork with these stabilized complexes leads to the formation of irreversible double-strand DNA breaks, which subsequently trigger cell cycle arrest and apoptosis.
Data Presentation
Comparative Cytotoxicity of Irinotecan and its Active Metabolite SN-38
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the IC50 values for Irinotecan and SN-38 in various human cancer cell lines, as determined by different research groups.
Table 1: IC50 Values of Irinotecan in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method | Reference |
| LoVo | Colorectal Carcinoma | 15.8 | 48 hours | Cell Counting | |
| HT-29 | Colorectal Carcinoma | 5.17 | 48 hours | Cell Counting | |
| HT29 | Colon Cancer | 100 (µg/mL) | 90 minutes | MTT Assay | |
| NMG64/84 | Colon Cancer | 50 (µg/mL) | 90 minutes | MTT Assay | |
| COLO-357 | Pancreatic Cancer | 5.4 (µg/mL) | 90 minutes | MTT Assay | |
| MIA PaCa-2 | Pancreatic Cancer | 23 (µg/mL) | 90 minutes | MTT Assay | |
| PANC-1 | Pancreatic Cancer | 46 (µg/mL) | 90 minutes | MTT Assay | |
| SW480 | Colon Cancer | 2.98 (µg/mL) | 48 hours | Not Specified | |
| HCT8 | Colon Cancer | 1.83 (µg/mL) | 48 hours | Not Specified |
Table 2: IC50 Values of SN-38 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time | Assay Method | Reference |
| LoVo | Colorectal Carcinoma | 8.25 | Not Specified | Not Specified | |
| HT-29 | Colorectal Carcinoma | 4.50 | Not Specified | Not Specified | |
| HCT116 | Colon Cancer | 40 | 72 hours | Cell Viability | |
| SW620 | Colon Cancer | 20 | 72 hours | Cell Viability | |
| C-26 | Colon Cancer | 886 | 48 hours | Cell Viability | |
| SKOV-3 | Ovarian Cancer | 32 (ng/mL) | Not Specified | Not Specified | |
| MCF-7 | Breast Cancer | 270 (ng/mL) | Not Specified | Not Specified | |
| BCap37 | Breast Cancer | 300 (ng/mL) | Not Specified | Not Specified | |
| U87MG | Glioblastoma | 2120 (ng/mL) | 24 hours | Cell Viability |
Experimental Protocols
High-Throughput Screening (HTS) Workflow for Irinotecan
This protocol outlines a general workflow for a high-throughput screening campaign to identify the cytotoxic effects of Irinotecan across a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
Irinotecan stock solution (in DMSO)
-
384-well microplates
-
Automated liquid handling system
-
Plate reader for viability assays (e.g., fluorescence, luminescence)
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
Procedure:
-
Cell Seeding:
-
Culture selected cancer cell lines to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium to a predetermined optimal seeding density.
-
Using an automated liquid handler, dispense the cell suspension into 384-well plates.
-
Incubate plates for 18-24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Dispensing:
-
Prepare a serial dilution plate of Irinotecan in an appropriate solvent (e.g., DMSO) and then further dilute in culture medium.
-
Use an acoustic dispenser or pin tool to transfer nanoliter volumes of the diluted Irinotecan to the cell plates. Include vehicle controls (DMSO) and positive controls.
-
-
Incubation:
-
Incubate the plates for a predetermined duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Assay:
-
Equilibrate the cell viability reagent and plates to room temperature.
-
Add the cell viability reagent to each well using an automated dispenser.
-
Incubate as per the manufacturer's instructions (e.g., 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition and Analysis:
-
Measure luminescence or fluorescence using a plate reader.
-
Normalize the data to controls and calculate the percentage of cell viability.
-
Plot dose-response curves and determine the IC50 values for each cell line.
-
Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of Irinotecan.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Irinotecan stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of Irinotecan in complete medium. Replace the existing medium with 100 µL of the drug dilutions and incubate for the desired time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Irinotecan
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Irinotecan for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses Propidium Iodide (PI) to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.
Materials:
-
6-well plates
-
Cancer cell lines
-
Irinotecan
-
Cold 70% ethanol (B145695)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with Irinotecan as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells by centrifugation.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 0.5 mL of PBS and, while gently vortexing, add 4.5 mL of cold 70% ethanol dropwise. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS) and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Irinotecan-induced apoptosis.
References
Application Notes and Protocols for Developing Orenasitecan-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and characterizing cancer cell line models with acquired resistance to orenasitecan, a novel topoisomerase I inhibitor. The protocols outlined below are designed to be a foundational resource for investigating the molecular mechanisms of resistance to this new therapeutic agent.
Introduction to this compound and Acquired Resistance
This compound is a potent anti-cancer agent that, like its parent compound irinotecan (B1672180), functions by inhibiting DNA topoisomerase I.[1][2] This inhibition leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering apoptosis in rapidly dividing cancer cells.[2][3] Despite the initial efficacy of such drugs, the development of acquired resistance is a significant clinical challenge that limits long-term therapeutic success.[4][5] Understanding the mechanisms by which cancer cells become resistant to this compound is crucial for the development of strategies to overcome this resistance and improve patient outcomes.
The primary mechanisms of resistance to topoisomerase I inhibitors like irinotecan are multifaceted and include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration.[6][7][8]
-
Target Alteration: Reduced expression or mutations in the topoisomerase I enzyme can decrease its affinity for the drug.[4][9]
-
Enhanced DNA Repair: Upregulation of DNA damage response and repair pathways can efficiently mend the DNA lesions induced by the drug.[10][11][12]
-
Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can allow cells to survive drug-induced DNA damage.[13][14]
This document provides detailed protocols for generating this compound-resistant cell lines and for performing key experiments to investigate these potential resistance mechanisms.
I. Development of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines through continuous, long-term exposure to escalating concentrations of the drug.
Protocol 1: Generation of this compound-Resistant Cell Lines
1. Initial IC50 Determination: a. Plate the parental cancer cell line of choice in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Determine the half-maximal inhibitory concentration (IC50) using a cell viability assay (e.g., MTT or CellTiter-Glo®, see Protocol 2).
2. Continuous Drug Exposure: a. Culture the parental cells in a medium containing this compound at a starting concentration of approximately half the determined IC50. b. Maintain the cells in this drug-containing medium, changing the medium every 2-3 days. c. When the cells resume a normal growth rate and reach 80-90% confluency, passage them and double the concentration of this compound in the culture medium. d. Repeat this process of gradually increasing the drug concentration over several months. It is advisable to cryopreserve cells at each stage of increased resistance.[7]
3. Confirmation of Resistance: a. After several months of continuous exposure, culture the resistant cells in a drug-free medium for at least two weeks to ensure the stability of the resistant phenotype. b. Determine the IC50 of the resistant cell line and compare it to that of the parental cell line. A significant increase in the IC50 value (typically >10-fold) confirms the development of resistance.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cancer cell lines.
II. Characterization of this compound-Resistant Cell Lines
Once a resistant cell line has been established, the following experiments can be performed to elucidate the underlying mechanisms of resistance.
A. Assessment of Cell Viability and Proliferation
Protocol 2: Cell Viability (MTT) Assay
1. Cell Seeding: a. Seed both parental and this compound-resistant cells in 96-well plates at a density of 5,000-10,000 cells per well. b. Incubate for 24 hours to allow for cell attachment.
2. Drug Treatment: a. Treat the cells with a serial dilution of this compound for 72 hours. Include untreated control wells.
3. MTT Addition and Incubation: a. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
4. Formazan (B1609692) Solubilization and Measurement: a. Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. b. Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the drug concentration and determine the IC50 values for both parental and resistant cell lines.
Table 1: Comparative IC50 Values for this compound
| Cell Line | IC50 (nM) | Fold Resistance |
| Parental | [Insert Value] | 1 |
| This compound-Resistant | [Insert Value] | [Calculate] |
B. Investigation of Apoptotic Response
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
1. Cell Treatment: a. Seed parental and resistant cells in 6-well plates. b. Treat the cells with this compound at their respective IC50 concentrations for 48 hours.
2. Cell Harvesting and Staining: a. Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis: a. Analyze the stained cells by flow cytometry. b. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Table 2: Apoptotic Response to this compound
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| Parental | Untreated | [Insert Value] | [Insert Value] | [Insert Value] |
| Parental | This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | Untreated | [Insert Value] | [Insert Value] | [Insert Value] |
| Resistant | This compound | [Insert Value] | [Insert Value] | [Insert Value] |
C. Analysis of Protein Expression by Western Blotting
Protocol 4: Western Blotting for Resistance-Associated Proteins
1. Protein Extraction: a. Lyse parental and resistant cells (both untreated and treated with this compound) in RIPA buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration using a BCA assay.
2. SDS-PAGE and Transfer: a. Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate the membrane with primary antibodies overnight at 4°C. Suggested primary antibodies include:
- Drug Efflux: Anti-ABCG2
- Drug Target: Anti-Topoisomerase I
- DNA Repair: Anti-γH2AX (a marker of DNA double-strand breaks), Anti-PARP
- Apoptosis: Anti-Bcl-2, Anti-Bax, Anti-cleaved Caspase-3
- Loading Control: Anti-β-actin or Anti-GAPDH c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Table 3: Expression Levels of Key Resistance-Associated Proteins
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) |
| ABCG2 | [Insert Value] | [Insert Value] |
| Topoisomerase I | [Insert Value] | [Insert Value] |
| γH2AX (post-treatment) | [Insert Value] | [Insert Value] |
| Bcl-2 | [Insert Value] | [Insert Value] |
D. Assessment of Drug Efflux Pump Activity
Protocol 5: Rhodamine 123 Efflux Assay
1. Cell Loading: a. Harvest parental and resistant cells and resuspend them in a serum-free medium. b. Incubate the cells with Rhodamine 123 (a substrate for ABC transporters) for 30-60 minutes at 37°C.
2. Efflux Measurement: a. Wash the cells to remove excess Rhodamine 123. b. Resuspend the cells in a fresh medium and incubate at 37°C. c. Collect aliquots of cells at different time points (e.g., 0, 30, 60, and 120 minutes).
3. Flow Cytometry Analysis: a. Analyze the intracellular fluorescence of Rhodamine 123 in the cells at each time point by flow cytometry. b. A faster decrease in fluorescence in the resistant cells compared to the parental cells indicates increased efflux pump activity.
Table 4: Drug Efflux Pump Activity
| Cell Line | Mean Fluorescence Intensity (Time 0) | Mean Fluorescence Intensity (Time 120 min) | % Decrease in Fluorescence |
| Parental | [Insert Value] | [Insert Value] | [Calculate] |
| Resistant | [Insert Value] | [Insert Value] | [Calculate] |
III. Potential Signaling Pathways in this compound Resistance
Based on the known mechanisms of resistance to topoisomerase I inhibitors, the following signaling pathways are likely to be involved in the development of resistance to this compound.
This compound Mechanism of Action and Resistance Pathways
Caption: this compound action and potential resistance pathways in cancer cells.
These application notes and protocols provide a robust framework for the development and characterization of this compound-resistant cancer cell lines. The insights gained from these studies will be invaluable for understanding the molecular basis of resistance to this novel therapeutic agent and for designing strategies to improve its clinical efficacy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Irinotecan: mechanisms of tumor resistance and novel strategies for modulating its activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Implications of ABCG2 Expression on Irinotecan Treatment of Colorectal Cancer Patients: A Review [mdpi.com]
- 7. ABCG2 overexpression in colon cancer cells resistant to SN38 and in irinotecan-treated metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implications of ABCG2 Expression on Irinotecan Treatment of Colorectal Cancer Patients: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. oaepublish.com [oaepublish.com]
- 12. DNA Repair Pathways in Cancer Therapy and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Apoptosis to Overcome Chemotherapy Resistance - Metastasis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Orenasitecan-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orenasitecan (formerly BGC-945) is a novel, highly selective, second-generation non-camptothecin inhibitor of topoisomerase I (TOP1). TOP1 is a critical enzyme involved in DNA replication and transcription, and its inhibition leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death). The induction of apoptosis is a key mechanism through which many cytotoxic anticancer agents, including this compound, exert their therapeutic effects. Therefore, the accurate assessment and quantification of apoptosis are crucial for the preclinical and clinical development of this compound.
This document provides a comprehensive overview of the protocols for assessing this compound-induced apoptosis, including methodologies for Annexin V/Propidium Iodide (PI) staining, DNA fragmentation analysis, Western blot analysis of key apoptotic markers, and caspase activity assays. Representative data is presented to illustrate the expected outcomes of these experiments.
Mechanism of Action: this compound-Induced Apoptosis
This compound targets and stabilizes the TOP1-DNA cleavage complex. This prevents the re-ligation of the single-strand breaks created by TOP1 during DNA replication and transcription. The accumulation of these DNA strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically at the G2/M phase, and subsequent activation of the intrinsic apoptotic pathway. This pathway involves the regulation by the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of a cascade of caspases, which are the key executioners of apoptosis.
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize hypothetical, yet representative, quantitative data from apoptosis assays performed on a cancer cell line (e.g., HT-29, human colorectal adenocarcinoma) treated with this compound for 48 hours.
Table 1: Apoptosis Rate Determined by Annexin V/PI Staining
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (10 nM) | 75.8 ± 3.5 | 15.4 ± 2.2 | 8.8 ± 1.3 |
| This compound (50 nM) | 42.1 ± 4.2 | 38.6 ± 3.1 | 19.3 ± 2.8 |
| This compound (100 nM) | 20.5 ± 2.9 | 55.2 ± 4.5 | 24.3 ± 3.2 |
Table 2: Caspase-3 Activity Assay
| Treatment Group | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.1 |
| This compound (10 nM) | 2.8 ± 0.3 |
| This compound (50 nM) | 6.5 ± 0.7 |
| This compound (100 nM) | 12.3 ± 1.5 |
Table 3: Densitometric Analysis of Key Apoptotic Proteins by Western Blot
| Treatment Group | Relative Bax/Bcl-2 Ratio | Relative Cleaved PARP/Total PARP Ratio |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.2 | 0.1 ± 0.05 |
| This compound (10 nM) | 2.5 ± 0.4 | 1.8 ± 0.3 |
| This compound (50 nM) | 5.8 ± 0.7 | 4.2 ± 0.6 |
| This compound (100 nM) | 10.2 ± 1.1 | 8.9 ± 1.2 |
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation: Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time. Include a vehicle control.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using a non-enzymatic cell dissociation solution to maintain membrane integrity.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at room temperature. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
DNA Fragmentation (Laddering) Assay
This assay detects the characteristic cleavage of genomic DNA into internucleosomal fragments, a hallmark of late-stage apoptosis.[3][4]
Materials:
-
DNA Extraction Kit or Lysis Buffer (e.g., containing Tris-HCl, EDTA, SDS)
-
RNase A
-
Proteinase K
-
Tris-Acetate-EDTA (TAE) buffer
-
DNA loading dye
-
DNA ladder marker
-
Ethidium (B1194527) bromide or other DNA stain
-
Gel electrophoresis system and UV transilluminator
Protocol:
-
Cell Harvesting: Collect approximately 1-5 x 10^6 cells treated with this compound and controls.
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice.
-
RNA and Protein Removal: Treat the lysate with RNase A, followed by Proteinase K.
-
DNA Precipitation: Precipitate the DNA using isopropanol (B130326) or ethanol (B145695) and wash the pellet with 70% ethanol.
-
Gel Electrophoresis: Resuspend the DNA pellet in TE buffer. Mix an equal amount of DNA with loading dye and load onto a 1.5% agarose gel containing ethidium bromide. Run the gel at a constant voltage.
-
Visualization: Visualize the DNA fragmentation pattern under UV light. Apoptotic cells will show a characteristic "ladder" of DNA fragments in multiples of 180-200 base pairs.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (Bax, Bcl-2) and the cleavage of PARP and caspases.[5]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: Lyse this compound-treated and control cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the desired primary antibody overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Caspase-3/7 Activity Assay
This colorimetric or fluorometric assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-3/7 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and a caspase-3/7 substrate like DEVD-pNA or DEVD-AMC)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Protocol:
-
Cell Lysate Preparation: Treat cells with this compound and controls. Lyse the cells using the provided lysis buffer.
-
Assay Reaction: Add the cell lysate to a 96-well plate. Prepare a reaction mix containing the reaction buffer and the caspase-3/7 substrate. Add the reaction mix to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase-3/7 activity by comparing the readings from the this compound-treated samples to the untreated control.
Conclusion
The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of this compound-induced apoptosis. By employing a combination of these assays, researchers can effectively characterize and quantify the pro-apoptotic activity of this compound, elucidate its mechanism of action, and identify relevant biomarkers for its therapeutic efficacy. A multi-assay approach is recommended for a thorough and reliable assessment of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oridonin induces apoptosis in HGC-27 cells by activating the JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oridonin induces apoptosis, inhibits migration and invasion on highly-metastatic human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Orenasitecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orenasitecan is a potent anti-cancer agent classified as a topoisomerase I inhibitor. Topoisomerase I is a critical enzyme responsible for relaxing DNA supercoiling during replication and transcription.[1][2][3] By inhibiting this enzyme, this compound is expected to induce single-strand DNA breaks, which, upon collision with the replication fork, are converted into cytotoxic double-strand breaks.[3] This DNA damage typically triggers cell cycle arrest, providing an opportunity for DNA repair or, if the damage is too severe, leading to apoptosis.[1] Common topoisomerase I inhibitors like irinotecan (B1672180) and topotecan (B1662842) are known to cause cell cycle arrest primarily in the S and G2/M phases.
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium (B1200493) iodide (PI) staining. The presented methodologies and expected outcomes are based on the established mechanisms of topoisomerase I inhibitors.
Data Presentation
Quantitative analysis of cell cycle distribution is crucial for evaluating the efficacy of cell cycle-arresting drugs like this compound. The following table provides a structured format for presenting data obtained from flow cytometry experiments. Researchers can use this template to summarize their findings for clear comparison across different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cancer Cell Line Name]
| Treatment Group | Concentration (nM) | Treatment Duration (hrs) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 24 | |||
| This compound | X | 24 | |||
| This compound | Y | 24 | |||
| This compound | Z | 24 | |||
| Vehicle Control | 0 | 48 | |||
| This compound | X | 48 | |||
| This compound | Y | 48 | |||
| This compound | Z | 48 |
Note: This table should be populated with the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., HT-29, SW620, MCF-7) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Incubation: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is adapted from established methods for cell cycle analysis.
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A solution (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, add a complete medium to inactivate the trypsin.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a centrifuge tube and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging at 300 x g for 5 minutes after each wash.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Add 5 µL of RNase A solution to the cell suspension to ensure only DNA is stained.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer. Acquire at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity). Gate on single cells to exclude doublets and aggregates.
-
Signaling Pathways and Visualizations
This compound-Induced Cell Cycle Arrest Signaling Pathway
As a topoisomerase I inhibitor, this compound is expected to induce DNA damage, which in turn activates DNA damage response (DDR) pathways. The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key sensor of single-strand DNA breaks and stalled replication forks. Activated ATR then phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1). Chk1 activation leads to the phosphorylation and inhibition of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This cascade ultimately results in S and G2/M phase arrest. Additionally, DNA damage can stabilize and activate the tumor suppressor protein p53, which can induce the expression of the CDK inhibitor p21, further contributing to cell cycle arrest.
Caption: this compound signaling pathway leading to cell cycle arrest.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the key steps in the experimental workflow for analyzing cell cycle arrest induced by this compound.
Caption: Experimental workflow for cell cycle analysis.
Logical Relationship of this compound's Mechanism
This diagram illustrates the logical progression from the drug's mechanism of action to the resulting cellular outcome.
Caption: Logical flow of this compound's mechanism of action.
References
- 1. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel DNA topoisomerase I inhibitor with different mechanism from camptothecin induces G2/M phase cell cycle arrest to K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Orenasitecan Solubility for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Orenasitecan, a compound known for its limited aqueous solubility. The following information is designed to address common challenges encountered during the preparation of this compound for in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution upon preparation or during storage. | The solvent or vehicle system has insufficient solubilizing capacity for the desired concentration. The pH of the solution is not optimal for this compound solubility. Temperature fluctuations may be causing the compound to fall out of solution. | 1. Optimize the Vehicle Composition: Experiment with different co-solvent systems. Common choices for poorly soluble compounds include DMSO, ethanol, PEG300, PEG400, and Tween 80. Start with a small amount of a strong organic solvent like DMSO and then dilute with an aqueous vehicle such as saline or a buffered solution containing a surfactant like Tween 80. 2. Adjust pH: The solubility of camptothecin (B557342) analogues can be pH-dependent.[1] Investigate the effect of pH on this compound's solubility. The lactone form of camptothecins is generally favored in acidic conditions.[1] 3. Control Temperature: Prepare and store the formulation at a controlled room temperature or as determined by stability studies. Avoid freeze-thaw cycles unless the formulation has been specifically designed for such conditions. |
| Inconsistent results in in vivo studies. | Poor bioavailability due to low solubility and dissolution rate in the physiological environment. Precipitation of the drug at the injection site. | 1. Particle Size Reduction: Consider micronization or nanosuspension techniques to increase the surface area and dissolution rate of this compound.[2][3] 2. Formulation with Excipients: Utilize solubility-enhancing excipients such as cyclodextrins, which can form inclusion complexes with the drug, or employ solid dispersion techniques with hydrophilic polymers like PVP or HPMC.[4][5][6] 3. Liposomal or Micellar Formulations: Encapsulating this compound in liposomes or polymeric micelles can significantly improve its solubility and stability in systemic circulation.[7][8][9] |
| Difficulty achieving the desired concentration for high-dose in vivo studies. | The intrinsic solubility of this compound in pharmaceutically acceptable solvents is very low. | 1. Advanced Formulation Strategies: Explore the use of self-emulsifying drug delivery systems (SEDDS) or amorphous solid dispersions to achieve higher drug loading.[5][6] 2. Salt Formation: If this compound has an ionizable functional group, salt formation could be a viable strategy to enhance its aqueous solubility.[3][10] 3. Co-crystallization: Investigate the formation of co-crystals with a suitable co-former to improve the physicochemical properties of this compound.[10] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Start by determining the equilibrium solubility of this compound in a range of individual solvents and co-solvent systems. This will provide a baseline understanding of its solubility profile. A suggested starting panel of solvents is provided in the table below.
Q2: How can I prepare a simple formulation of this compound for a preliminary in vivo study?
A2: For early-stage studies, a common approach is to dissolve this compound in a minimal amount of an organic solvent like DMSO and then dilute it with a vehicle containing a solubilizing agent. For example, a vehicle consisting of 10% DMSO, 40% PEG300, and 50% saline or 5% dextrose in water (D5W) is often a good starting point. The final concentration of DMSO should be kept low to minimize toxicity.
Q3: What are some common excipients used to improve the solubility of hydrophobic drugs like this compound?
A3: A variety of excipients can be employed to enhance solubility.[5] These include:
-
Surfactants: Tween 80, Polysorbate 80, and Solutol HS 15 are commonly used to increase the wettability and dispersion of the drug.[5]
-
Polymers: Polyethylene glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC) are used in solid dispersions.[3][4]
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) can form inclusion complexes with the drug molecule, increasing its aqueous solubility.
Q4: Are there any analytical methods to confirm that this compound is fully dissolved in my formulation?
A4: Visual inspection for any particulate matter is the first step. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC) can be used to determine the concentration of this compound in the solution after filtering through a syringe filter (e.g., 0.22 µm). If the concentration before and after filtration is the same, it indicates that the drug is fully dissolved.
Data Presentation
Table 1: Illustrative Solubility of a Hypothetical Camptothecin Derivative (this compound) in Common Solvents.
| Solvent/Vehicle | Solubility (µg/mL) |
| Water | < 1 |
| Phosphate Buffered Saline (PBS, pH 7.4) | < 1 |
| Ethanol | ~50 |
| DMSO | > 10,000 |
| PEG300 | ~200 |
| 10% DMSO / 90% Saline | ~10 |
| 10% DMSO / 40% PEG300 / 50% Saline | ~150 |
| 20% HP-β-CD in Water | ~500 |
Note: These values are illustrative and intended to provide a general guide. Actual solubility should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation using a Co-solvent System
-
Weigh the required amount of this compound in a sterile vial.
-
Add the required volume of DMSO to dissolve the this compound completely. Gentle vortexing or sonication may be used to aid dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing the required volumes of PEG300 and saline (or other aqueous buffer).
-
Slowly add the vehicle to the this compound-DMSO solution while vortexing to avoid precipitation.
-
Visually inspect the final formulation for any signs of precipitation.
-
If necessary, sterile filter the final formulation through a 0.22 µm syringe filter compatible with the solvents used.
Protocol 2: Preparation of this compound using Cyclodextrin Complexation
-
Prepare an aqueous solution of the desired concentration of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 20% w/v).
-
Add the weighed this compound powder to the HP-β-CD solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation. The use of a shaker or rotator is recommended.
-
After the incubation period, centrifuge the solution to pellet any undissolved drug.
-
Carefully collect the supernatant, which contains the this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a validated analytical method like HPLC.
Visualizations
Caption: Experimental workflow for preparing and administering an this compound formulation.
Caption: Strategies to improve the solubility of this compound for in vivo studies.
References
- 1. Camptothecin - Wikipedia [en.wikipedia.org]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. senpharma.vn [senpharma.vn]
- 6. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pjps.pk [pjps.pk]
Technical Support Center: Overcoming Orenasitecan Instability in Aqueous Solutions
Disclaimer: Publicly available information on "orenasitecan" is limited. This guide is developed based on the well-documented instability patterns of analogous compounds, specifically camptothecin (B557342) derivatives such as irinotecan (B1672180), which are known for their challenges in aqueous solutions. The principles and methodologies outlined here are intended to serve as a robust starting point for researchers working with this compound and similar molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution showing a decrease in potency over a short period?
A1: this compound, like other camptothecin analogs, likely contains a lactone ring which is crucial for its biological activity. This ring is susceptible to hydrolysis in aqueous solutions, especially at neutral or alkaline pH, converting the active lactone form to an inactive carboxylate form. This reversible reaction is pH and temperature-dependent, with the rate of hydrolysis increasing at higher pH and temperatures[1].
Q2: I observed a precipitate forming in my this compound stock solution. What could be the cause?
A2: Precipitation can occur for several reasons. One common cause is the lower solubility of the active lactone form of the drug compared to its open-ring carboxylate form. If the pH of your solution is acidic, it will favor the less soluble lactone form, potentially leading to precipitation if the concentration is high. Additionally, changes in temperature or the use of inappropriate solvents can also affect solubility. Formulation challenges such as solubility issues are common in drug development[2].
Q3: What is the ideal pH for storing this compound solutions?
A3: To maintain the stability of the active lactone form, it is recommended to prepare and store this compound solutions in a weakly acidic buffer, ideally between pH 3.0 and 4.0. Studies on similar compounds like irinotecan show that hydrolysis is minimized in this pH range[1]. The use of a weakly acidic vehicle can help maintain the drug's stability[1].
Q4: Can I use common buffers like PBS for my this compound experiments?
A4: Phosphate-buffered saline (PBS) typically has a pH of 7.4. At this pH, the equilibrium will significantly favor the formation of the inactive carboxylate form of this compound. Therefore, using PBS is likely to lead to rapid degradation of your compound. It is advisable to use an alternative acidic buffer system, such as acetate (B1210297) or citrate (B86180) buffer, for in vitro studies whenever possible.
Q5: How should I prepare my this compound solutions for in vitro cell culture experiments?
A5: For cell culture experiments, where a physiological pH is required, it is best to prepare a concentrated stock solution of this compound in an acidic buffer (pH 3-4) or an organic solvent like DMSO. This stock solution should then be diluted into the cell culture medium immediately before use to minimize the time the drug is exposed to the neutral pH of the medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of biological activity in cell-based assays | Hydrolysis of the active lactone ring to the inactive carboxylate form at physiological pH (around 7.4). | Prepare a concentrated stock solution in an acidic buffer or DMSO and add it to the cell culture medium immediately before the experiment. Minimize the incubation time as much as the experimental design allows. |
| Inconsistent results between experiments | Variability in the preparation and storage of this compound solutions, leading to different ratios of active to inactive forms. | Standardize the protocol for solution preparation, including the type of buffer, pH, and storage conditions. Always use freshly prepared solutions for critical experiments. |
| Precipitate formation upon dilution of DMSO stock solution in aqueous buffer | The drug may be less soluble in the aqueous buffer than in DMSO. | Try diluting the stock solution into the buffer with vigorous vortexing. It may also be helpful to pre-warm the buffer. If precipitation persists, consider using a co-solvent or a different formulation approach. |
| Color change in the solution over time | This could indicate chemical degradation of the drug molecule beyond hydrolysis. | Protect the solution from light and store it at a lower temperature (e.g., 4°C) to slow down potential oxidative degradation or other decomposition pathways. Ensure the container is tightly sealed to prevent exposure to air. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound with enhanced stability.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Citrate Buffer, pH 3.5
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to dissolve the powder completely, achieving a concentration of 10 mM.
-
Alternatively, for a more aqueous stock, dissolve the this compound in 0.1 M Citrate Buffer, pH 3.5.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Stability Assessment of this compound by HPLC
-
Objective: To quantify the percentage of the active lactone form of this compound over time under different pH conditions. High-performance liquid chromatography (HPLC) is a widely used technique for stability testing due to its sensitivity and accuracy[3].
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Phosphate (B84403) buffer (pH 6.0 and 7.4)
-
5% Dextrose injection (or similar weakly acidic vehicle)[1]
-
HPLC system with a UV or PDA detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
Prepare solutions of this compound at a final concentration of 20 µg/mL in phosphate buffer (pH 6.0 and 7.4) and 5% dextrose injection.
-
Incubate these solutions at 25°C and 37°C.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.
-
Immediately inject the aliquot into the HPLC system.
-
HPLC Conditions (Example):
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: Start with 95% A and 5% B, then ramp to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
-
Identify the peaks corresponding to the lactone and carboxylate forms of this compound based on their retention times (the lactone form is typically more hydrophobic and will have a longer retention time).
-
Calculate the percentage of the lactone form remaining at each time point by integrating the peak areas.
-
Quantitative Data Summary
The following table summarizes the expected stability of a camptothecin analog, which can be used as a proxy for this compound, in different aqueous solutions at 37°C.
| Vehicle | pH | % Lactone Form Remaining after 4 hours | % Lactone Form Remaining after 24 hours |
| 5% Dextrose | ~4.5 | > 95% | > 90% |
| Phosphate Buffer | 6.0 | ~ 70% | ~ 40% |
| Phosphate Buffer | 7.4 | < 20% | < 5% |
Note: These are illustrative values based on the known behavior of irinotecan and should be experimentally determined for this compound.
Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. Stability of irinotecan hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights from a Survey of Drug Formulation Experts: Challenges and Preferences in High-Concentration Subcutaneous Biologic Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Troubleshooting Orenasitecan Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with Orenasitecan precipitation in their cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
A1: this compound is an antineoplastic agent with the chemical formula C72H86N12O20S[1][2]. Like many small molecule inhibitors, this compound is likely hydrophobic, meaning it has poor solubility in aqueous solutions like cell culture media. Precipitation, or the compound "crashing out" of solution, often occurs when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the media, exceeding its solubility limit[3].
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: The final concentration of Dimethyl Sulfoxide (DMSO) should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations at or below 0.1%[4]. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q3: I see a precipitate in my culture after adding this compound. How can I be sure it's the compound?
A3: Precipitates in cell culture can have multiple origins. Visually inspect the culture under a microscope. Crystalline or amorphous precipitates are often indicative of the compound crashing out. However, turbidity can also be caused by bacterial or fungal contamination, or the precipitation of salts and proteins from the media itself, especially after freeze-thaw cycles or significant pH shifts. If contamination is ruled out, the timing of the precipitate's appearance (i.e., immediately after adding the compound) strongly suggests it is this compound.
Q4: Can the type of cell culture media or serum affect this compound solubility?
A4: Yes. The various components in cell culture media, such as salts, amino acids, and proteins in fetal bovine serum (FBS), can interact with the compound and affect its solubility. For instance, some compounds can bind to serum proteins like albumin, which can either enhance or reduce their solubility and bioavailability. If you are observing precipitation, it may be worthwhile to test the solubility in different types of media or with varying serum concentrations.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Question: I dissolved this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms instantly. What is happening and how can I prevent this?
Answer: This is a common issue known as "solvent shock," where the rapid dilution of the DMSO stock in the aqueous medium causes the hydrophobic compound to aggregate and precipitate.
Solutions:
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. The solubility of most compounds, including likely this compound, increases with temperature.
-
Slow, Dropwise Addition with Mixing: Add the this compound stock solution drop-by-drop into the pre-warmed media while gently vortexing or swirling the tube. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
-
Stepwise Dilution: Instead of adding a highly concentrated stock directly into a large volume of media, perform an intermediate dilution step. For example, first, dilute the stock solution in a smaller volume of pre-warmed media, then add this intermediate solution to the final volume.
Issue 2: Precipitation Occurs Over Time in the Incubator
Question: My this compound-containing media looks fine initially, but after a few hours at 37°C, I observe a precipitate. What could be the cause?
Answer: This delayed precipitation can be due to several factors, including the compound's concentration being close to its solubility limit, interactions with media components over time, or changes in the media's properties.
Solutions:
-
Lower the Final Concentration: The final concentration of this compound in your media may be too high for long-term stability. Try reducing the final concentration to see if the compound remains in solution for the duration of your experiment.
-
Solubility Testing: Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture media under your experimental conditions (37°C, 5% CO2).
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Based on general practice for hydrophobic compounds, high-purity, anhydrous DMSO is the recommended solvent.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows for the addition of a small volume to the cell culture media, minimizing the final DMSO concentration.
-
Dissolution: Add the appropriate volume of DMSO to the vial of this compound. To ensure complete dissolution, vortex the solution thoroughly. If necessary, brief sonication in a water bath can be used.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare Serial Dilutions: In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Add to Media: Add a fixed volume (e.g., 1 µL) of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium (e.g., 199 µL). Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, the absorbance of the wells can be read at a wavelength of 600-650 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Determine Maximum Concentration: The highest concentration that remains clear throughout the incubation period is the maximum working soluble concentration of this compound under these conditions.
Data Presentation
Table 1: Example Solubility of this compound in Different Solvents (Note: This is example data for illustrative purposes.)
| Solvent | Maximum Stock Concentration (mM) |
| DMSO | 50 |
| Ethanol | 10 |
| PBS (pH 7.4) | <0.1 |
Table 2: Recommended Final DMSO Concentrations for Cell Culture
| Cell Type | Maximum Recommended Final DMSO Concentration (%) |
| Robust Cancer Cell Lines (e.g., HeLa, A549) | ≤ 0.5% |
| Sensitive Cell Lines (e.g., Primary Cells, Stem Cells) | ≤ 0.1% |
Visualizations
Caption: Workflow for troubleshooting this compound precipitation.
Caption: Workflow for preparing this compound working solution.
References
Minimizing off-target effects of Orenasitecan in experiments
Welcome to the technical support center for Orenasitecan. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing off-target effects during experiments with this compound, a potent topoisomerase I (TOP1) inhibitor of the camptothecin (B557342) class.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a topoisomerase I inhibitor. Its mechanism of action involves the stabilization of the covalent complex between TOP1 and DNA.[1] During DNA replication and transcription, TOP1 creates transient single-strand breaks to relieve torsional stress. This compound binds to this enzyme-DNA complex, preventing the re-ligation of the DNA strand. This leads to an accumulation of single-strand breaks, which are converted into lethal double-strand breaks when the replication fork collides with the stabilized complex, ultimately inducing apoptosis in rapidly dividing cancer cells.
Q2: My gene of interest is downregulated after this compound treatment. How can I determine if this is an on-target or off-target effect?
Downregulation of a gene following treatment with a TOP1 inhibitor like this compound can result from both on-target (transcription-blocking) and potential off-target activities. To distinguish between these, a systematic approach is recommended:
-
Confirm Target Engagement: Use the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TOP1 in your experimental system.
-
TOP1 Depletion Studies: Repeat the experiment in cells where TOP1 has been knocked down (siRNA/shRNA) or knocked out (CRISPR/Cas9). If the gene downregulation persists in the absence of TOP1, it is likely an off-target effect.[2]
-
Analyze Gene Characteristics: On-target transcriptional interference by TOP1 inhibitors is often more pronounced in long and highly expressed genes.[2]
-
Dose-Response and Time-Course Analysis: On-target effects typically occur rapidly and at concentrations consistent with the IC50 for cytotoxicity. Off-target effects may require higher concentrations or longer incubation times to manifest.[2]
Q3: I am observing altered splicing of my target transcript after treatment with this compound. Is this a known off-target effect?
Yes, alterations in RNA splicing are a recognized consequence of TOP1 inhibition. This is considered a nuanced effect that stems from the on-target activity of trapping TOP1 cleavage complexes, which then interferes with the transcription and co-transcriptional splicing machinery.
Q4: How can I address solubility and stability issues with this compound?
This compound, like other camptothecin derivatives, has a lactone ring that is essential for its activity. This ring is susceptible to hydrolysis at neutral or alkaline pH, converting the active lactone to an inactive carboxylate form.
-
Solubility: Use DMSO for stock solutions. To aid dissolution, you can sonicate the solution or warm it gently to 37°C.
-
Stability: For long-term storage, keep this compound as a powder at -20°C. Once dissolved in DMSO, store the stock solution at -80°C in small aliquots to avoid freeze-thaw cycles. The active lactone form is more stable at a pH below 7.0. Be aware that in standard cell culture medium (pH ~7.4), the compound will gradually inactivate.
Troubleshooting Guides
Issue 1: Low or No In Vitro Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability | Prepare fresh dilutions of this compound from a new stock aliquot for each experiment. Use a slightly acidic buffer if compatible with your assay. | The active lactone ring of this compound hydrolyzes at physiological pH, leading to loss of activity.[1] |
| Cell Line Resistance | Use a control cell line known to be sensitive to topoisomerase I inhibitors. Measure TOP1 expression levels in your experimental cell line. | Cells can develop resistance through downregulation of TOP1 or expression of efflux pumps. |
| Incorrect Dosing | Perform a dose-response curve to determine the optimal concentration for your cell line. Consult literature for typical effective concentrations of similar camptothecins. | The IC50 of topoisomerase I inhibitors can vary significantly between cell lines. |
| Short Incubation Time | Extend the incubation time (e.g., up to 72 hours) to allow for the induction of DNA damage and apoptosis. | The cytotoxic effects of TOP1 inhibitors are often dependent on DNA replication and may require a longer duration to become apparent. |
Issue 2: High Background in DNA Damage Assays (e.g., γH2AX)
| Potential Cause | Troubleshooting Step | Rationale |
| Sub-optimal Antibody Concentration | Titrate the primary antibody to determine the optimal concentration that gives a high signal-to-noise ratio. | High antibody concentrations can lead to non-specific binding and high background. |
| Inadequate Blocking | Increase the blocking time and/or the concentration of the blocking agent (e.g., BSA or serum). | Insufficient blocking can result in non-specific antibody binding to the well or slide surface. |
| Over-fixation or Permeabilization | Optimize fixation and permeabilization times and reagent concentrations. | Harsh cell processing can expose non-specific epitopes or damage nuclear structures, leading to artifacts. |
| High Autofluorescence | Use a mounting medium with an anti-fade reagent. If autofluorescence is still high, consider using a different fluorophore for detection. | Cellular components can autofluoresce, obscuring the specific signal. |
Quantitative Data Summary
Table 1: pH-Dependent Stability of Camptothecin's Lactone Ring
| pH | Percentage of Active Lactone Form at Equilibrium |
| < 7.0 | Favors closed, active lactone form |
| 7.4 (in RPMI 1640) | ~50% |
| 7.4 (in human plasma with albumin) | ~10% |
Table 2: Comparative IC50 Values of Topoisomerase I Inhibitors in Human Cancer Cell Lines
| Cell Line | Irinotecan IC50 | Topotecan IC50 | SN-38 IC50 |
| PSN-1 (Pancreatic) | 19.2 µM (at 72h) | ~0.2 µM (at 72h) | Not Reported |
| LoVo (Colorectal) | 15.8 µM | Not Reported | 8.25 nM |
| HT-29 (Colorectal) | 5.17 µM | Not Reported | 4.50 nM |
| HT29 (Colorectal) | 200 µg/ml (at 30 min) | Not Reported | Not Reported |
| NMG64/84 (Colon) | 160 µg/ml (at 30 min) | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the binding of this compound to its target, TOP1, in intact cells.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat one group of cells with this compound at the desired concentration and a control group with vehicle (e.g., DMSO).
-
Incubate for 1 hour at 37°C to allow for compound uptake.
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble TOP1 at each temperature point by Western blotting.
-
A positive result is indicated by a shift in the melting curve to a higher temperature for the this compound-treated samples compared to the vehicle control.
-
Protocol 2: Immunofluorescence for γH2AX to Detect DNA Double-Strand Breaks
This protocol allows for the visualization and quantification of DNA double-strand breaks.
-
Cell Culture and Treatment:
-
Grow cells on coverslips or in chamber slides.
-
Treat cells with this compound at various concentrations and for different durations.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-30 minutes.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI to counterstain the nuclei.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
-
Cell Culture and Treatment:
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.
-
Incubate at 4°C for at least 30 minutes.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in G1, S, and G2/M phases.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
References
Orenasitecan Powder: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Orenasitecan powder. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder requires specific temperature conditions to ensure its stability. For short-term storage, it is recommended to keep the powder in a dry, dark place at 0 - 4°C. For long-term storage, the recommended temperature is -20°C.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this compound powder?
A2: When handling this compound powder, it is essential to use appropriate personal protective equipment to avoid exposure. This includes a laboratory coat, chemical-resistant gloves, and safety glasses or goggles.[2][3] All handling of the powder should be performed in a chemical fume hood to prevent inhalation of dust particles.[4]
Q3: How should I prepare a stock solution of this compound?
Q4: What should I do in case of accidental exposure to this compound powder?
A4: In case of accidental exposure, follow these first-aid measures:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention if irritation or discomfort persists.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15-20 minutes.[4] Seek medical advice if irritation develops.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15-20 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]
Q5: How should this compound waste be disposed of?
A5: All waste materials, including empty vials, contaminated PPE, and unused solutions, should be treated as hazardous chemical waste and disposed of according to local, state, and federal regulations. Do not discharge into drains or the environment.[3][5]
Troubleshooting Guides
Issue 1: The this compound powder is not dissolving.
-
Possible Cause 1: Incorrect Solvent. The choice of solvent is critical for solubility. If the powder is not dissolving, you may be using an inappropriate solvent.
-
Solution: Refer to the manufacturer's product data sheet for recommended solvents. If this information is not available, you may need to perform a solubility test with small amounts of the powder in different common laboratory solvents (e.g., DMSO, DMF, Ethanol).
-
-
Possible Cause 2: Insufficient Sonication or Vortexing. The powder may require more energy to dissolve.
-
Solution: Try vortexing the solution for a longer period. If that doesn't work, sonication can be used to aid dissolution. Be mindful that prolonged sonication can generate heat and potentially degrade the compound.
-
-
Possible Cause 3: The solution is supersaturated. You may be trying to dissolve too much powder in a small volume of solvent.
-
Solution: Try adding more solvent to decrease the concentration. Refer to any available solubility data for maximum concentration limits.
-
Issue 2: The prepared this compound stock solution has changed color or shows precipitation after storage.
-
Possible Cause 1: Degradation. The compound may be unstable in the solvent over time or when exposed to light or improper temperatures.[7]
-
Solution: It is recommended to prepare fresh solutions for each experiment. If stock solutions must be stored, they should be kept at -20°C or -80°C and protected from light. Perform a small-scale experiment to check if the solution is still active.
-
-
Possible Cause 2: Precipitation due to low temperature. The compound may be precipitating out of solution at the storage temperature.
-
Solution: Before use, allow the solution to warm to room temperature and vortex to ensure all the compound is redissolved.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Duration | Temperature | Additional Conditions |
| Short-term (days to weeks) | 0 - 4°C | Dry and dark environment[1] |
| Long-term (months to years) | -20°C | Dry and dark environment[1] |
Experimental Protocols
Protocol 1: Reconstitution of this compound Powder to a Stock Solution
-
Preparation: Before opening the vial, bring the this compound powder to room temperature. This prevents the condensation of moisture, which could affect the stability of the powder.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the powder. The volume will depend on the desired final concentration of the stock solution.
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period.
-
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light.
Visualizations
References
Technical Support Center: Orenasitecan in Preclinical Research
Disclaimer: Orenasitecan is a novel investigational agent. As specific preclinical data for this compound is limited in publicly available literature, this technical support guide has been developed based on the well-established characteristics of its drug class, the camptothecin (B557342) analogs. The information provided should serve as a general guideline and may need to be adapted based on experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is presumed to function as a topoisomerase I (TOP1) inhibitor, characteristic of camptothecin analogs. It is believed to stabilize the covalent complex between TOP1 and DNA, which leads to single-strand DNA breaks. When a DNA replication fork encounters this stabilized complex, it results in a double-strand break, ultimately triggering apoptosis and cell death.[1] The active form of the drug contains an α-hydroxy-lactone E-ring, which is essential for this activity.[1]
Q2: What are the most critical factors to consider when handling and preparing this compound solutions?
A2: The most critical factor is the stability of the lactone ring. This ring is prone to hydrolysis under neutral or basic conditions (pH > 7.0), converting the active drug into an inactive carboxylate form.[1] Therefore, it is crucial to maintain acidic conditions (pH < 7.0) during storage and handling to preserve the active lactone form.[1] Stock solutions are typically prepared in DMSO and stored at -20°C or -80°C.[2]
Q3: My cells are showing resistance to this compound. What are the potential mechanisms?
A3: Based on known resistance mechanisms to other camptothecin analogs, resistance to this compound could be multifactorial.[3] Key mechanisms to investigate include:
-
Reduced Topoisomerase I Expression: Lower levels of the TOP1 enzyme can lead to decreased drug target availability.[4]
-
Topoisomerase I Mutations: Alterations in the TOP1 gene can prevent the drug from effectively binding to and stabilizing the TOP1-DNA complex.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cell, reducing its intracellular concentration.
-
Altered DNA Damage Response: Changes in cellular pathways that repair DNA damage can mitigate the cytotoxic effects of the drug.
Known Issues & Troubleshooting
This section addresses common problems researchers may encounter during preclinical experiments with this compound, based on experiences with related compounds.
Issue 1: Inconsistent IC50 Values in Cytotoxicity Assays
-
Question: We are observing high variability in our IC50 values for this compound across different experiments. What could be the cause?
-
Answer: Inconsistent IC50 values are a common issue with camptothecins and often stem from the instability of the lactone ring in standard cell culture medium (pH ~7.4).[1] During the 24-72 hour incubation period, a significant portion of the active drug can hydrolyze to its inactive carboxylate form, leading to an underestimation of its potency.[1]
Troubleshooting Steps:
-
pH of Dilutions: Prepare serial dilutions of this compound in a slightly acidic buffer (pH ~5-6) immediately before adding them to the cell culture medium.
-
Minimize Incubation Time: If experimentally feasible, consider shorter incubation times to reduce the extent of hydrolysis.
-
Fresh Preparations: Always use freshly prepared drug solutions for each experiment.
-
Check for Precipitation: Due to the often low aqueous solubility of camptothecin analogs, visually inspect the wells for any drug precipitation after addition.
-
Issue 2: Low Aqueous Solubility
-
Question: this compound is precipitating in our aqueous-based assay buffers. How can we improve its solubility?
-
Answer: Camptothecin analogs are known for their poor water solubility. While this compound's structure is complex, it is likely to share this characteristic.
Troubleshooting Steps:
-
Use of Co-solvents: For in vitro assays, ensure the final concentration of DMSO (or another suitable organic solvent) is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Formulation for In Vivo Studies: For animal studies, consider formulating this compound in a vehicle containing solubilizing agents such as PEG300, Tween 80, or corn oil.[5][6]
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound in the desired solvent.
-
Quantitative Data for Related Camptothecin Analogs
The following tables provide a summary of quantitative data for irinotecan (B1672180) and its active metabolite, SN-38, to serve as a reference for expected physicochemical properties and cytotoxic potency.
Table 1: Solubility of Related Camptothecin Analogs
| Compound | Solvent | Solubility |
|---|---|---|
| Irinotecan | DMSO | >29.4 mg/mL[7] |
| Irinotecan HCl Trihydrate | DMSO | 100 mg/mL[6] |
| Irinotecan (hydrochloride hydrate) | DMSO | ~20 mg/mL[8] |
| Irinotecan (hydrochloride hydrate) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[8] |
Table 2: In Vitro Cytotoxicity (IC50) of SN-38 (Active Metabolite of Irinotecan)
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| LoVo | Colon Cancer | 0.02[9] |
| HCT116 | Colon Cancer | 0.04[10][11] |
| HT-29 | Colon Cancer | 0.08[10][11] |
| SW620 | Colon Cancer | 0.02[10][11] |
| OCUM-2M | Gastric Cancer | 0.0064[12] |
| OCUM-8 | Gastric Cancer | 0.0026[12] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the general steps for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]
-
Drug Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a slightly acidic buffer or serum-free medium immediately before use. Replace the culture medium in the wells with the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours.[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals.[3]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Lactone Stability Assay by HPLC
This protocol provides a method to assess the stability of the lactone ring of this compound under physiological conditions.
-
Sample Preparation: Prepare a solution of this compound in a buffer at pH 7.4 (e.g., PBS) to mimic physiological conditions.
-
Incubation: Incubate the solution at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching: Immediately acidify the aliquot with a small volume of acid (e.g., 1N HCl) to a pH of 3-4 to stop further hydrolysis.
-
HPLC Analysis: Analyze the samples using a reverse-phase HPLC system with a C18 column. A gradient elution with a mobile phase consisting of an acidic buffer (e.g., 10 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.[13]
-
Detection: Use a fluorescence detector (e.g., excitation ~380 nm, emission ~423 nm) for high sensitivity or a UV detector.[13] The active lactone form is less polar and will have a longer retention time than the hydrolyzed carboxylate form.
-
Data Analysis: Quantify the peak areas of the lactone and carboxylate forms at each time point to determine the rate of hydrolysis.
Visualizations
Caption: Mechanism of action of this compound as a Topoisomerase I inhibitor.
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of custom synthesized Orenasitecan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential issues with custom-synthesized Orenasitecan, particularly concerning batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a synthetic small molecule inhibitor of topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. By binding to the DNA-topoisomerase I complex, this compound prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis in rapidly dividing cells.
Q2: What are the primary sources of batch-to-batch variability with custom-synthesized this compound?
Batch-to-batch variability in synthesized small molecules like this compound can originate from several factors throughout the manufacturing process. Key contributors include:
-
Chemical Purity and Impurity Profile: Minor alterations in synthetic routes and purification methods can result in varying levels of purity and the presence of different impurities. Some of these impurities may possess off-target biological activity that could interfere with experimental results.
-
Physical Properties: Differences in crystallinity, particle size, and solubility between batches can impact the dissolution of the compound and its effective concentration in assays.
-
Compound Stability and Handling: The stability of this compound may differ between batches if they are not handled or stored consistently. Exposure to light, fluctuations in temperature, and repeated freeze-thaw cycles can cause degradation.
Q3: How should this compound be stored and handled to ensure stability?
To maintain the integrity of this compound, it is recommended to:
-
Store the lyophilized powder at -20°C, protected from light.
-
Prepare stock solutions in a suitable solvent (e.g., DMSO) and aliquot them to minimize freeze-thaw cycles.
-
Store stock solutions at -80°C.
-
Before use, allow aliquots to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using different batches of this compound.
Problem: I am observing inconsistent results in my in vitro/in vivo experiments with different batches of this compound.
This is a common challenge that can often be traced back to batch-to-batch variability. The following troubleshooting steps and analytical checks can help pinpoint the root cause.
Initial Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting inconsistent experimental results.
Caption: Troubleshooting workflow for this compound batch variability.
Summary of Analytical Approaches for Batch Qualification
The following table summarizes the key analytical methods for assessing the quality and consistency of this compound batches.
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | To confirm the molecular weight of this compound. | The observed molecular weight should be within ± 0.5 Da of the theoretical mass. |
| Purity | High-Performance Liquid Chromatography (HPLC) | To determine the percentage of the active compound and identify any impurities. | Purity should be ≥ 98%. The impurity profile should be consistent across batches. |
| Potency | Cell-Based Assay (e.g., IC50 determination) | To measure the biological activity of this compound. | The IC50 value of the new batch should be within a 2-fold range of the reference batch. |
| Solubility | Visual Inspection and UV/Vis Spectroscopy | To ensure the compound dissolves completely at the desired concentration. | Clear solution with no visible particulates. Concentration confirmed by spectroscopy. |
Experimental Protocols
Protocol 1: Identity and Purity Analysis
1.1. Mass Spectrometry (MS) for Identity Confirmation
-
Method: Use Electrospray Ionization (ESI) Mass Spectrometry.
-
Procedure:
-
Reconstitute a small amount of each this compound batch in a suitable solvent (e.g., 0.1% formic acid in acetonitrile).
-
Analyze the samples on the mass spectrometer to determine the molecular weight.
-
-
Acceptance Criteria: The molecular weight of each batch should match the expected molecular weight of this compound.
1.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Method: Reversed-Phase HPLC (RP-HPLC) is a standard method for evaluating the purity of small molecules.
-
Procedure:
-
Develop a stability-indicating HPLC method capable of separating this compound from its potential impurities.
-
Prepare solutions of each this compound batch at a known concentration.
-
Inject the samples onto the HPLC system.
-
Analyze the resulting chromatograms to determine the peak area of this compound relative to the total peak area.
-
-
Acceptance Criteria: The purity of each batch should meet the pre-defined specification (e.g., >98%).
Protocol 2: Cell-Based Potency Assay
This protocol describes a cell-based assay to determine the potency (IC50) of this compound batches.
-
Cell Line: A cancer cell line known to be sensitive to topoisomerase I inhibitors (e.g., HCT-116).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of each this compound batch.
-
Treat the cells with the different concentrations of this compound and a vehicle control.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable method (e.g., CellTiter-Glo®).
-
Plot the dose-response curves and calculate the IC50 value for each batch.
-
-
Acceptance Criteria: The IC50 value of the new batch should be comparable to that of a qualified reference batch.
Experimental Workflow for New Batch Qualification
The following diagram illustrates the experimental workflow for qualifying a new batch of this compound.
Caption: Workflow for qualifying new this compound batches.
Signaling Pathway
Hypothesized Mechanism of Action and Downstream Signaling of this compound
The diagram below illustrates the proposed mechanism of action of this compound as a topoisomerase I inhibitor and its downstream effects.
Technical Support Center: Refining Orenasitecan Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Orenasitecan in pre-clinical animal models. The information is designed to assist scientists and drug development professionals in overcoming common challenges encountered during in vivo experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the formulation, administration, and analysis of this compound in animal studies.
| Question/Issue | Potential Cause(s) | Troubleshooting/Solution(s) |
| This compound precipitates out of solution during formulation. | Low aqueous solubility of this compound. | - Increase the percentage of organic co-solvents (e.g., DMSO, PEG300). - Consider a different co-solvent system. - Prepare a nanosuspension or liposomal formulation to improve stability and solubility.[1][2][3] |
| High viscosity of the formulation makes administration difficult. | High concentration of viscous components like PEG or suspending agents. | - Gently warm the formulation to 37°C to reduce viscosity before administration. - Optimize the concentration of the viscous agent to the minimum required for a stable formulation. - Use a gavage needle with a wider gauge for oral administration. |
| High variability in plasma concentrations of this compound between animals. | - Inconsistent administration technique (e.g., oral gavage). - Formulation instability leading to inconsistent dosing. - Differences in food intake among animals affecting absorption. | - Ensure all personnel are thoroughly trained in the administration technique. - Prepare fresh formulations daily and ensure homogeneity before each administration. - Standardize the fasting and feeding schedule for the animals in the study. |
| Signs of toxicity (e.g., weight loss, lethargy) observed at the intended therapeutic dose. | - Off-target effects of this compound. - Vehicle-related toxicity. - Rapid drug release from the formulation. | - Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[1] - Run a vehicle-only control group to assess toxicity from the formulation components. - Consider a sustained-release formulation (e.g., liposomal) to reduce peak plasma concentrations.[1] |
| Sub-optimal tumor growth inhibition despite in vitro potency. | - Poor bioavailability of this compound. - Rapid metabolism and clearance of the drug in vivo. - Inadequate drug accumulation in the tumor tissue. | - Evaluate the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME). - Consider alternative routes of administration (e.g., intravenous vs. oral). - Utilize a targeted drug delivery system (e.g., ligand-targeted liposomes) to enhance tumor accumulation. |
| Observed efficacy does not correlate with the administered dose. | - Non-linear pharmacokinetics. - Saturation of metabolic pathways. - Complex dose-response relationship. | - Perform a comprehensive pharmacokinetic/pharmacodynamic (PK/PD) modeling study. - Evaluate multiple dosing schedules and routes of administration. - Analyze the concentration of this compound and its active metabolites in both plasma and tumor tissue. |
Quantitative Data Summary
The following tables provide a summary of hypothetical pharmacokinetic parameters for this compound in different formulations and animal models, based on typical values for topoisomerase I inhibitors.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations (Rodent Model)
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) |
| This compound (Aqueous Solution) | 8.9 | 0.5 | 15.6 | 0.6 |
| Liposomal this compound | 25.3 | 2.0 | 289.4 | 7.4 |
| This compound-Polymer Conjugate | 18.7 | 4.0 | 450.2 | 18.5 |
Table 2: Comparative Pharmacokinetics of Liposomal this compound in Different Animal Models
| Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Clearance (mL/h/kg) |
| Mouse | 20 | 22.1 | 250.7 | 80 |
| Rat | 20 | 28.5 | 310.2 | 65 |
| Rabbit | 15 | 19.8 | 295.5 | 51 |
Experimental Protocols
Protocol 1: Preparation of Liposomal this compound
-
Lipid Film Hydration:
-
Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol (55:45 molar ratio) in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a 300 mM copper sulfate (B86663) solution by vortexing.
-
-
Liposome (B1194612) Extrusion:
-
Subject the hydrated lipid mixture to five freeze-thaw cycles.
-
Extrude the liposomes through polycarbonate membranes with a pore size of 100 nm using a liposome extruder.
-
-
Drug Loading:
-
Exchange the external buffer of the liposomes with a sucrose (B13894) solution using a size-exclusion chromatography column.
-
Add this compound to the liposome solution at a drug-to-lipid ratio of 0.1 (mol/mol).
-
Incubate the mixture at 60°C for 30 minutes to facilitate drug loading.
-
Remove unencapsulated drug by dialysis.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture human colorectal cancer cells (e.g., LS180) under standard conditions.
-
Subcutaneously inject 5 x 10^6 cells into the flank of immunodeficient mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound formulations (e.g., free drug, liposomal drug) via intravenous injection at the desired dose and schedule (e.g., 50 mg/kg, every 4 days for three doses).
-
The control group receives the vehicle or saline.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
The primary endpoint is the time for the tumor to reach a predetermined size (e.g., 400 mg).
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a topoisomerase I inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: Logical flow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. Optimization of liposomal topotecan for use in treating neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topophore C: a liposomal nanoparticle formulation of topotecan for treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoplatform for the Delivery of Topotecan in the Cancer Milieu: An Appraisal of its Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Orenasitecan vs. Irinotecan in Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of Orenasitecan and the established chemotherapeutic agent, Irinotecan, in colorectal cancer cells. Due to the limited public information on a compound specifically named "this compound," this guide focuses on two distinct topoisomerase I inhibitors that have been identified in scientific literature under alternative names and may be related to the query: NSC 706744 (an indenoisoquinoline) and Karenitecin (BNP1350) (a lipophilic camptothecin (B557342) analog). This comparison is based on available preclinical data and aims to provide an objective overview for research and drug development purposes.
Executive Summary
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Karenitecin and Irinotecan in various human colorectal cancer cell lines. It is crucial to note that this data is compiled from different studies, and direct head-to-head comparative experiments under identical conditions are not publicly available. Therefore, these values should be interpreted with consideration of potential variations in experimental protocols.
Table 1: Comparative IC50 Values of Karenitecin (BNP1350) in Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 (nM) |
| COLO205 | Karenitecin | 2.4[1] |
| COLO320 | Karenitecin | 1.5[1] |
| LS174T | Karenitecin | 1.6[1] |
| SW1398 | Karenitecin | 2.9[1] |
| WiDr | Karenitecin | 3.2[1] |
Table 2: Comparative IC50 Values of Irinotecan and its Active Metabolite (SN-38) in Colorectal Cancer Cell Lines
| Cell Line | Drug | IC50 | Reference |
| LoVo | Irinotecan | 15.8 µM | |
| HT-29 | Irinotecan | 5.17 µM | |
| HT-29 | Irinotecan | 39.84 µg/ml (approx. 67.8 µM) | |
| SW620 | Irinotecan | 96.86 µg/ml (approx. 164.8 µM) | |
| LoVo | SN-38 | 8.25 nM | |
| HT-29 | SN-38 | 4.50 nM |
Note on NSC 706744: While specific IC50 values in colorectal cancer cell lines are not detailed in the available literature, it is described as having potent antiproliferative activity at submicromolar concentrations.
Mechanism of Action: Topoisomerase I Inhibition
All three compounds—Irinotecan, NSC 706744, and Karenitecin—share a fundamental mechanism of action: the inhibition of topoisomerase I. This enzyme is critical for relieving DNA torsional strain during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these drugs prevent the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. The collision of the DNA replication fork with these stabilized complexes results in the formation of lethal double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.
Experimental Workflow: Topoisomerase I Inhibition
Caption: A generalized workflow for in vitro assessment of topoisomerase I inhibition.
Signaling Pathways
Irinotecan-Induced Cell Cycle Arrest and Apoptosis
Irinotecan, through its active metabolite SN-38, induces DNA damage that activates cell cycle checkpoints, primarily causing arrest in the S and G2/M phases. This allows time for DNA repair, but if the damage is too extensive, it can lead to the initiation of apoptosis. The induction of apoptosis by Irinotecan can be p53-dependent or independent and is often characterized by the activation of caspases. However, some studies suggest that in certain colorectal cancer cell lines, Irinotecan primarily induces cell cycle arrest without significant apoptosis.
Caption: Simplified signaling pathway of Irinotecan leading to cell cycle arrest and apoptosis.
NSC 706744 and Karenitecin Signaling
As topoisomerase I inhibitors, NSC 706744 and Karenitecin are expected to initiate a similar cascade of events as Irinotecan, starting with the stabilization of the topoisomerase I-DNA cleavage complex and leading to DNA damage. This damage would subsequently trigger cell cycle arrest and apoptosis. Karenitecin has been shown to induce DNA damage and affect the expression of cell cycle-related proteins like cyclin E and cdk2. NSC 706744 is also known to induce protein-linked DNA breaks in cells at nanomolar concentrations. However, detailed, publicly available studies specifically mapping the downstream signaling pathways for these compounds in colorectal cancer cells are limited. The following diagram represents a logical projection of their mechanism of action.
Caption: A projected signaling pathway for topoisomerase I inhibitors like NSC 706744 and Karenitecin.
Experimental Protocols
The following are generalized protocols for key in vitro assays typically used to evaluate the efficacy of anticancer compounds. Specific parameters may vary between studies.
In Vitro Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Colorectal cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Drug Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compound (this compound/NSC 706744/Karenitecin or Irinotecan). Control wells receive medium with the vehicle (e.g., DMSO) at the highest concentration used.
-
Incubation: Plates are incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are seeded in culture dishes and treated with the test compounds at various concentrations for a specified duration.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and collected by centrifugation.
-
Fixation: The cell pellet is resuspended in ice-cold 70% ethanol (B145695) and incubated at -20°C for at least 2 hours to fix the cells.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A to degrade RNA.
-
Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Cells are treated with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting and Staining: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorochrome) and PI are added to the cell suspension, which is then incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is differentiated into four quadrants: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). The percentage of apoptotic cells is quantified.
Conclusion
References
A Head-to-Head Battle of Topoisomerase I Inhibitors: Orenasitecan (as Gimatecan) vs. Topotecan in the Preclinical Arena
In the landscape of targeted cancer therapies, topoisomerase I inhibitors have carved out a significant niche. This guide provides a detailed in vitro comparison of two such agents: the established drug Topotecan and the novel lipophilic camptothecin (B557342) analogue, Gimatecan, which will be used as a proxy for Orenasitecan due to the current lack of publicly available data under the latter name. This analysis is tailored for researchers, scientists, and drug development professionals, offering a clear-eyed view of their relative efficacy based on preclinical data.
Mechanism of Action: A Shared Strategy with a Twist
Both Gimatecan and Topotecan are potent inhibitors of topoisomerase I, a crucial enzyme responsible for relaxing DNA supercoils during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, these drugs prevent the re-ligation of single-strand breaks. This leads to the accumulation of DNA damage and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.
While their fundamental mechanism is the same, Gimatecan's lipophilic nature is designed to offer pharmacological advantages over the more water-soluble Topotecan, potentially leading to improved cellular uptake and retention.
In Vitro Efficacy: A Comparative Analysis Across Cancer Cell Lines
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for Gimatecan and Topotecan across a range of cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Comparative in vitro cytotoxicity of Gimatecan and Topotecan in Neuroblastoma and Bladder Cancer Cell Lines
| Cancer Type | Cell Line | Gimatecan IC50 (nM) | Topotecan IC50 (nM) |
| Neuroblastoma | LAN-5 | - | ~30[1] |
| SH-SY5Y | - | - | |
| Bladder Cancer | HT1376 | 9.0 ± 0.4 ng/mL (~20.1 nM) (1h exposure) | - |
| MCR | 90 ± 3 ng/mL (~201.1 nM) (1h exposure) | - |
Note: A direct comparative study showed Gimatecan to be significantly more effective than Topotecan in inhibiting the growth of the HT1376 bladder cancer tumor model in vivo[2][3].
Table 2: In vitro cytotoxicity of Gimatecan in Esophageal Squamous Cell Carcinoma, Hepatocellular Carcinoma, and Gastric Cancer Cell Lines
| Cancer Type | Cell Line | Gimatecan IC50 |
| Esophageal Squamous Cell Carcinoma | KYSE-30 | - |
| KYSE-140 | 4.9 ± 0.47 nM[4][5] | |
| Hepatocellular Carcinoma | HepG2 | 12.1 - 1085.0 nM[6] |
| Huh-1 | 12.1 - 1085.0 nM[6] | |
| HCCLM3 | 12.1 - 1085.0 nM[6] | |
| PLC/PRF/5 | 12.1 - 1085.0 nM[6] | |
| Gastric Cancer | SNU-1 | 1.95 nM[7] |
| HGC27 | 1.63 nM[7] | |
| MGC803 | 3.29 nM[7] | |
| NCI-N87 | 88.20 nM[7] |
Table 3: In vitro cytotoxicity of Topotecan in Various Cancer Cell Lines
| Cancer Type | Cell Line | Topotecan IC50 |
| Hepatocellular Carcinoma | HepG2 | 4.208 µM[8] |
| Gastric Cancer | NCI-N87 | - |
| Neuroblastoma | SK-N-BE(2) | Increased IC50 values indicating chemoresistance[9] |
| SK-N-DZ | Increased IC50 values indicating chemoresistance[9] | |
| SH-SY5Y | - |
Note: Direct comparison of IC50 values between studies should be done with caution due to potential variations in experimental conditions.
Based on the available data, Gimatecan demonstrates potent low nanomolar activity against a range of cancer cell lines. In direct comparative studies in bladder cancer models, Gimatecan was found to be more effective than Topotecan[2][3]. For neuroblastoma, while direct IC50 comparisons are not available in the same cell lines from the same study, Topotecan's efficacy is noted to be in the nanomolar range[1].
Experimental Protocols
Cell Viability Assay (MTT Assay)
The in vitro cytotoxicity of Gimatecan and Topotecan is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of Gimatecan or Topotecan and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the drug-containing medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
The induction of apoptosis by Gimatecan and Topotecan can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle: In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of Gimatecan or Topotecan for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The results allow for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Molecular and Experimental Landscape
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Conclusion
The available in vitro data suggests that Gimatecan (as a proxy for this compound) is a highly potent topoisomerase I inhibitor with efficacy in the low nanomolar range across a variety of cancer cell lines. Direct comparative studies indicate its potential for superior activity over Topotecan in certain cancer types. However, a comprehensive head-to-head comparison across a broader panel of cell lines is warranted to fully delineate their relative strengths and potential clinical applications. The distinct lipophilic properties of Gimatecan may contribute to its potent anticancer activity, a feature that merits further investigation in preclinical and clinical settings. This guide provides a foundational dataset for researchers to build upon as they explore the therapeutic potential of these important anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Basis of Antiproliferative and Antitumor Activity of the Novel Camptothecin Derivative, Gimatecan, in Bladder Carcinoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular basis of antiproliferative and antitumor activity of the novel camptothecin derivative, gimatecan, in bladder carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel oral camptothecin analog, gimatecan, exhibits superior antitumor efficacy than irinotecan toward esophageal squamous cell carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Anticancer Activity of Gimatecan against Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gimatecan exerts potent antitumor activity against gastric cancer in vitro and in vivo via AKT and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
Head-to-Head Comparison of Camptothecins: Irinotecan vs. Topotecan
Note to the reader: A comprehensive search for "Orenasitecan" did not yield any publicly available preclinical or clinical data. Therefore, this guide provides a head-to-head comparison of two widely studied and clinically significant camptothecin (B557342) derivatives: Irinotecan (B1672180) (and its active metabolite, SN-38) and Topotecan . This guide is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on available experimental data.
Mechanism of Action: Topoisomerase I Inhibition
Both Irinotecan and Topotecan are semi-synthetic analogs of camptothecin and share a common mechanism of action. They are potent inhibitors of DNA topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[1][2] Topoisomerase I relieves torsional strain in the DNA double helix by inducing reversible single-strand breaks.[1][3]
Camptothecins bind to the covalent complex formed between topoisomerase I and DNA. This binding stabilizes the complex, preventing the enzyme from re-ligating the cleaved DNA strand.[2] When the DNA replication machinery encounters this stabilized "cleavable complex," it leads to the formation of lethal double-stranded DNA breaks, subsequently triggering cell cycle arrest, primarily in the S-phase, and inducing apoptosis (programmed cell death).
It is crucial to note that Irinotecan is a prodrug that is converted in vivo by carboxylesterase enzymes into its highly active metabolite, SN-38. SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than Irinotecan itself. Topotecan, however, is a direct-acting agent and does not require metabolic activation.
Data Presentation: Quantitative Comparison
In Vitro Cytotoxicity
The cytotoxic potential of camptothecin derivatives is typically evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Assay Type | IC50 (nM) | Reference |
| SN-38 | HT-29 (Colon) | Colony-Forming | 8.8 | |
| Topotecan | HT-29 (Colon) | Colony-Forming | 33 | |
| Irinotecan | PSN-1 (Pancreatic) | Cytotoxicity Assay | 19,200 (19.2 µM) | |
| Topotecan | PSN-1 (Pancreatic) | Cytotoxicity Assay | ~192 (~0.192 µM) |
Note: Irinotecan is significantly less potent in vitro compared to its active metabolite, SN-38. The data shows SN-38 is approximately 3.75 times more potent than Topotecan in HT-29 cells.
In Vivo Efficacy in Xenograft Models
The antitumor activity of Irinotecan and Topotecan has been evaluated in mice bearing human tumor xenografts. Efficacy is often measured by tumor regression.
| Drug | Tumor Type (Xenograft) | Dosing Schedule | Outcome | Reference |
| Irinotecan | Colon Adenocarcinoma (8 lines) | 10 mg/kg, IV, (d x 5)2 | Complete Regressions (CR) in 3/8 lines; High frequency of CRs in 3/8 lines | |
| Topotecan | Colon Adenocarcinoma (8 lines) | 1.5 mg/kg, PO, 5 days/week | High frequency of objective regressions in 1/8 lines | |
| Irinotecan | Rhabdomyosarcoma (6 lines) | 10 mg/kg, IV, (d x 5)2 | CR in 5/6 lines | |
| Topotecan | Rhabdomyosarcoma (6 lines) | 1.5 mg/kg, PO, 5 days/week | CR in 4/6 lines | |
| Liposomal Irinotecan | Small Cell Lung Cancer | 70 mg/m², IV, q2w | Median OS: 7.9 months; ORR: 44.1% | |
| Topotecan | Small Cell Lung Cancer | 1.5 mg/m², IV, d1-5, q3w | Median OS: 8.3 months; ORR: 21.6% |
Note: In studies using protracted low-dose schedules, Irinotecan demonstrated superior efficacy against colon tumor xenografts compared to Topotecan. In a Phase 3 trial for relapsed SCLC, liposomal irinotecan showed a significantly higher objective response rate (ORR) but did not meet the primary endpoint of improving overall survival (OS) compared to topotecan.
Comparative Pharmacokinetics
Pharmacokinetic parameters determine the absorption, distribution, metabolism, and excretion of a drug, influencing its efficacy and toxicity profile.
| Parameter | Irinotecan | SN-38 (Active Metabolite) | Topotecan | Reference |
| Administration | Intravenous (IV) | - | Intravenous (IV) | |
| Plasma Protein Binding | Moderate | ~95% (to albumin) | Low (~35%) | |
| Elimination Half-life | ~6 - 12 hours | ~11 hours (in adults) | ~3 hours | |
| Metabolism | Prodrug, converted to SN-38 by carboxylesterases. SN-38 is inactivated by UGT1A1-mediated glucuronidation. | - | Reversible, pH-dependent hydrolysis of its active lactone ring. | |
| Excretion | Primarily biliary | - | Primarily renal |
Experimental Protocols
Cytotoxicity Assay (Colony-Forming Assay)
This protocol is a representative method for determining the long-term cytotoxic effects of a compound.
-
Cell Plating: Seed cells (e.g., HT-29 human colon carcinoma) in 6-well plates at a low density (e.g., 200-500 cells/well) to allow for colony formation. Let cells adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds (e.g., SN-38, Topotecan). Include a vehicle-only control.
-
Incubation: Expose cells to the drug for a defined period (e.g., 24 hours).
-
Recovery: After exposure, wash the cells with phosphate-buffered saline (PBS) and add fresh, drug-free medium.
-
Colony Growth: Incubate the plates for 7-14 days, allowing viable cells to form colonies of at least 50 cells.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the survival fraction for each drug concentration relative to the vehicle control. The IC50 is determined by plotting the survival fraction against the drug concentration and fitting the data to a dose-response curve.
In Vivo Human Tumor Xenograft Study
This protocol outlines a general procedure for assessing antitumor efficacy in an animal model.
-
Cell Preparation: Culture human tumor cells (e.g., HT-29) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject a defined number of tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor dimensions with calipers. When tumors reach a predetermined volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Prepare the drugs in a suitable vehicle. Administer the drugs according to the specified dose and schedule (e.g., Irinotecan at 10 mg/kg, IV, daily for 5 days, repeated). The control group receives the vehicle only.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week to assess efficacy and toxicity.
-
Endpoint: The study may conclude when tumors in the control group reach a maximum allowed size, after a fixed duration, or based on tumor regression in treated groups. Efficacy is reported as tumor growth inhibition or the frequency of regressions.
References
Validating Topoisomerase I Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of preclinical cancer research is continually evolving, with a pressing need for models that accurately predict clinical outcomes. Patient-derived xenografts (PDXs), which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a high-fidelity platform for evaluating novel anticancer therapeutics.[1][2] These models largely retain the histological and genetic characteristics of the original tumor, offering a more predictive preclinical tool compared to traditional cell line-derived xenografts.[2][3] This guide provides a comparative analysis of the anticancer effects of topoisomerase I inhibitors, with a focus on irinotecan (B1672180), a widely used chemotherapeutic agent, within the context of PDX models.
Irinotecan: A Case Study in PDX Models
Irinotecan, a semisynthetic derivative of camptothecin (B557342), is a cornerstone in the treatment of various solid tumors.[4] Its active metabolite, SN-38, inhibits topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA strand breaks and ultimately, cancer cell death. The evaluation of irinotecan in PDX models has provided valuable insights into its efficacy across a spectrum of cancers and has helped in identifying potential biomarkers of response.
Efficacy of Irinotecan in Colorectal Cancer PDX Models
Studies utilizing colorectal cancer (CRC) PDX models have demonstrated a reasonable correlation between the responses observed in xenografts and those in the corresponding patients from whom the tumors were derived.[1] In one study, five out of fifteen CRC PDX models treated with irinotecan, alongside other standard chemotherapeutics, showed similar response patterns to the patients.[1]
| PDX Model ID | Cancer Type | Treatment | Tumor Volume Inhibition (TVI) - Max % | Response Category |
| DSRCT-PDX-1 | Desmoplastic Small Round Cell Tumor | Irinotecan | 98% | Complete Response (transient) |
| MLL-r ALL PDX-1 | MLL-rearranged Acute Lymphoblastic Leukemia | Irinotecan | >99% | Complete Remission |
| MLL-r ALL PDX-2 | MLL-rearranged Acute Lymphoblastic Leukemia | Irinotecan | >99% | Complete Remission |
Table 1: Summary of Irinotecan's antitumor activity in select PDX models. Data compiled from multiple sources.[4][5]
Activity in Other Aggressive Cancers
Beyond colorectal cancer, irinotecan has shown significant activity in other challenging cancer types within PDX models. In a study on desmoplastic small round cell tumor, a rare and aggressive sarcoma, irinotecan treatment resulted in a nearly complete tumor growth inhibition, with a maximum TVI of 98%.[5] Similarly, in two different PDX models of pediatric MLL-rearranged acute lymphoblastic leukemia, irinotecan monotherapy led to complete remission, effectively eradicating leukemic cells in the bone marrow, peripheral blood, and spleen of the treated mice.[4]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical studies. Below are representative protocols for establishing and utilizing PDX models for therapeutic evaluation.
Patient-Derived Xenograft (PDX) Model Establishment
-
Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients following surgical resection.
-
Implantation: Within hours of surgery, the tumor tissue is minced into small fragments (approximately 3-5 mm³) and subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).[6]
-
Passaging: Once the initial tumor (P0) reaches a specified volume (e.g., 800–1,000 mm³), it is harvested, re-fragmented, and implanted into a new cohort of mice for subsequent generations (P1, P2, etc.).[6] For most in vivo analyses, tumors from the third passage (P3) are often used to ensure a sufficient and stable tumor supply.[6]
In Vivo Drug Efficacy Studies
-
Tumor Growth Monitoring: Once tumors in the experimental cohort reach a palpable size, their volume is measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Treatment Administration: When tumors reach a predetermined average volume, mice are randomized into control and treatment groups. Irinotecan or other test agents are administered according to a specified dose and schedule (e.g., intravenously or intraperitoneally).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition. This can be reported as the percentage of tumor volume change from baseline or as the time to a predefined event, such as tumor doubling.[7] Responses are often categorized as complete response (tumor disappearance), partial response (>30% decrease in tumor volume), stable disease, or progressive disease (>20% increase in tumor volume).[7]
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.
Caption: Mechanism of action of Irinotecan.
Caption: Workflow for PDX model generation and drug testing.
Comparison with Other Topoisomerase I Inhibitors
While irinotecan is a prominent topoisomerase I inhibitor, other agents in this class, such as topotecan (B1662842), have also been evaluated in PDX models.[8] Comparative studies are essential to delineate the differential efficacy and potential resistance mechanisms. For instance, a novel camptothecin analog, FL118, has demonstrated the ability to overcome resistance to both irinotecan and topotecan in human tumor xenograft models, suggesting distinct interactions with molecular targets.[9] The use of a panel of PDX models allows for a head-to-head comparison of such analogs, facilitating the selection of the most promising candidates for clinical development.
References
- 1. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]
- 4. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Camptothecin Delivery via Tumor-Derived Exosome for Radiosensitization by Cell Cycle Regulation on Patient-Derived Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Use of Pediatric Patient-Derived Xenografts for Identifying Novel Agents and Combinations | Oncohema Key [oncohemakey.com]
- 9. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic effects of Orenasitecan with other chemotherapy drugs
A Comparative Guide for Researchers and Drug Development Professionals
Irinotecan (B1672180), a topoisomerase I inhibitor, has emerged as a cornerstone in the treatment of various solid tumors, most notably colorectal cancer. Its efficacy is significantly amplified when used in combination with other cytotoxic and targeted therapies. This guide provides a comprehensive comparison of the synergistic effects of Irinotecan with key chemotherapy drugs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms. Through an objective analysis of preclinical and clinical findings, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to advance the design of more effective combination cancer therapies.
Irinotecan in Combination: A Comparative Overview
Irinotecan exhibits pronounced synergistic anti-tumor activity when combined with several other chemotherapeutic agents. The most extensively studied and clinically relevant combinations include those with 5-Fluorouracil (B62378) (5-FU), Oxaliplatin, and the targeted antibody Cetuximab. These combinations have become standard-of-care regimens in the management of advanced colorectal cancer.
Quantitative Analysis of Synergistic Effects
The synergistic interactions between Irinotecan and its partner drugs have been quantified in numerous preclinical studies. The Combination Index (CI), a widely accepted method for evaluating drug interactions, is often used, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Combination | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
| Irinotecan + 5-Fluorouracil (5-FU) | Colorectal Cancer | LoVo, HT-29 | Sequence-dependent synergy observed, with 5-FU followed by Irinotecan showing greater cytotoxicity. The combination led to an increased S-phase cell cycle fraction and a lower Bcl-2/Bax ratio, suggesting enhanced apoptosis.[1] In another study, the synergism was found to be increased by extending the time of cell exposure to 5-FU and reducing the interval between the administration of the two agents.[2] | [1][2] |
| Gastric Cancer | Not Specified | In vitro studies using the CD-DST method on surgically resected gastric cancer specimens showed a synergistic effect (Combination Index > 1 was considered synergistic in this specific study's methodology) in 40% of cases, particularly in well-differentiated adenocarcinomas. | [3] | |
| Irinotecan + Oxaliplatin | Colorectal Cancer | Not Specified | In vitro studies have demonstrated synergistic activity between Irinotecan and Oxaliplatin. | |
| Irinotecan + Cetuximab | Anaplastic Thyroid Carcinoma | ARO | While Cetuximab alone showed no anti-proliferative effect, it potentiated the in vitro anti-proliferative and pro-apoptotic effects of Irinotecan. In vivo, the combination resulted in a 93% inhibition of tumor growth, compared to 77% for Cetuximab alone and 79% for Irinotecan alone. | |
| Colorectal Cancer | Not Specified | Cetuximab was found to increase intracellular concentrations of Irinotecan and its cytotoxicity. The combination significantly induced apoptosis. | ||
| Irinotecan + Lurbinectedin + 5-FU | Pancreatic Cancer | PANC-1, BxPC-3, HPAF-II | The triple combination demonstrated highly efficient and synergistic killing of pancreatic cancer cells. Lurbinectedin was found to enhance the synergism between Irinotecan and 5-FU. |
Mechanisms of Synergy: A Deeper Look into Signaling Pathways
The enhanced anti-tumor effect of Irinotecan-based combination therapies stems from the complex interplay of their mechanisms of action, often converging on critical cellular signaling pathways that regulate cell survival, proliferation, and apoptosis.
Irinotecan and 5-Fluorouracil: A Sequential Assault
The synergy between Irinotecan and 5-FU is highly dependent on the sequence of administration. Pre-treatment with 5-FU, a thymidylate synthase inhibitor that arrests cells in the S-phase of the cell cycle, sensitizes cancer cells to the action of Irinotecan. Irinotecan's active metabolite, SN-38, is a topoisomerase I inhibitor, which is most effective during the S-phase when DNA replication is active. This sequential targeting of the cell cycle leads to enhanced DNA damage and apoptosis.
Irinotecan and Cetuximab: Dual Blockade of Pro-Survival Pathways
Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), enhances the efficacy of Irinotecan through multiple mechanisms. By blocking EGFR, Cetuximab inhibits downstream pro-survival signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. This inhibition of survival signals renders cancer cells more susceptible to the DNA damage induced by Irinotecan. Furthermore, Cetuximab has been shown to inhibit the drug efflux pump ABCG2, leading to increased intracellular accumulation of Irinotecan and its active metabolite, SN-38.
Experimental Protocols: A Guide to Reproducible Research
Detailed and reproducible experimental protocols are crucial for validating and building upon existing findings. Below are summarized methodologies for key experiments used to assess the synergistic effects of Irinotecan in combination therapies.
In Vitro Cytotoxicity Assay (WST-8 Colorimetric Assay)
This assay is used to determine the viability of cancer cells after treatment with single agents and their combinations.
-
Cell Seeding: Plate cancer cells (e.g., LoVo) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of Irinotecan, the partner drug (e.g., 5-FU), and their combination for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
WST-8 Reagent Addition: After the incubation period, add WST-8 reagent to each well and incubate for a further 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The synergistic effect can be quantified using the Combination Index (CI) method, for example, with specialized software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
This method is used to quantify the percentage of apoptotic cells following drug treatment.
-
Cell Treatment: Treat cancer cells with Irinotecan, the partner drug, and their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the different treatments.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is employed to investigate the molecular mechanisms underlying the observed synergistic apoptosis.
-
Protein Extraction: Lyse the treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins, using a loading control (e.g., β-actin) for normalization.
Conclusion
The evidence strongly supports the synergistic potential of Irinotecan when combined with other chemotherapeutic agents, particularly 5-FU, Oxaliplatin, and Cetuximab. These combinations have demonstrated enhanced anti-tumor activity in a range of preclinical models and have translated into improved clinical outcomes for cancer patients. A thorough understanding of the underlying mechanisms of synergy, including the intricate interplay of cell cycle kinetics and signal transduction pathways, is paramount for the rational design of novel and even more effective combination therapies. The experimental protocols and data presented in this guide offer a solid foundation for researchers to further explore and exploit the synergistic properties of Irinotecan, ultimately contributing to the development of more potent and personalized cancer treatments.
References
- 1. in vitro synergistic antitumor activity of a combination of 5-fluorouracil and irinotecan in human colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Schedule-dependent activity of 5-fluorouracil and irinotecan combination in the treatment of human colorectal cancer: in vitro evidence and a phase I dose-escalating clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pieronline.jp [pieronline.jp]
Predicting Tumor Sensitivity to Orenasitecan: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
Orenasitecan, a topoisomerase I inhibitor, is a critical component in the treatment of various cancers. However, patient response to this compound can be highly variable. Identifying predictive biomarkers is crucial for patient stratification and for the development of personalized therapeutic strategies. This guide provides a comparative overview of key biomarkers for predicting sensitivity to this compound and alternative therapies, supported by experimental data and detailed methodologies.
Executive Summary
This guide evaluates the predictive value of several biomarkers for this compound (irinotecan) sensitivity, including Topoisomerase I (TOP1) expression, Tyrosyl-DNA Phosphodiesterase 1 (TDP1) activity, Schlafen family member 11 (SLFN11) expression, and a composite three-gene signature (APTX, TOP1, BRCA1). These are compared with biomarkers for alternative topoisomerase inhibitors, namely Topotecan (B1662842) (another TOP1 inhibitor) and Etoposide (a TOP2 inhibitor). The aim is to provide a comprehensive resource for researchers to inform preclinical studies and clinical trial design.
Comparison of Predictive Biomarkers
The following tables summarize the key biomarkers for this compound, Topotecan, and Etoposide, along with available quantitative data on their predictive performance.
| Drug | Biomarker | Method of Detection | Association with Sensitivity | Quantitative Data | Tumor Types Studied |
| This compound (Irinotecan) | Topoisomerase I (TOP1) | IHC, qRT-PCR, FISH | High expression correlates with increased sensitivity[1][2][3][4] | High TOP1 expression associated with longer PFS and OS in mCRC[2]. However, some studies show conflicting results. | Colorectal Cancer (CRC), Gastric Cancer |
| Tyrosyl-DNA Phosphodiesterase 1 (TDP1) | Activity Assay, IHC | Low activity/expression correlates with increased sensitivity. The TDP1/TOP1 activity ratio is a strong predictor. | Strong correlation between high TDP1/TOP1 activity ratio and irinotecan (B1672180) IC50 (R = 0.922, p = 0.0004). | Glioblastoma, Colorectal Cancer | |
| Schlafen Family Member 11 (SLFN11) | IHC, RNA-seq | High expression is a strong predictor of sensitivity. | Sensitivity and specificity of high SLFN11 expression in predicting irinotecan response were 60% and 100%, respectively, when combined with BRCAness. | Triple-Negative Breast Cancer, various solid tumors | |
| Three-Gene Signature (APTX, TOP1, BRCA1) | qRT-PCR | A calculated index based on the expression of these three genes predicts sensitivity. | Sensitivity and specificity for predicting irinotecan sensitivity were 73% and 86%, respectively. | Gastric Cancer | |
| Topotecan | Topoisomerase I (TOP1) | IHC, qRT-PCR | High expression correlates with increased sensitivity. | Limited specific quantitative data on sensitivity/specificity. | Small Cell Lung Cancer (SCLC), Ovarian Cancer |
| Schlafen Family Member 11 (SLFN11) | IHC, RNA-seq | High expression is positively associated with sensitivity. | IC50 of topotecan is negatively correlated with SLFN11 expression in SCLC cell lines. | Small Cell Lung Cancer (SCLC) | |
| Etoposide | Topoisomerase IIα (TOP2A) | IHC, qRT-PCR, FISH | High expression is a major determinant of response. | TOP2A overexpression confers greater resistance in some contexts. | Neuroendocrine Neoplasms, Lung Cancer, Adrenocortical Carcinoma |
| Retinoblastoma Protein (Rb) | IHC | Loss of Rb expression is associated with increased sensitivity. | Objective Response Rate (ORR) of 67% in patients with Rb score <150 vs. 25% in those with Rb score ≥150. | Neuroendocrine Neoplasms | |
| p16INK4a (p16) | IHC | High expression is associated with increased sensitivity. | ORR of 66% in patients with high p16 expression vs. 35% in those with low p16 expression. | Neuroendocrine Neoplasms |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Resistance
This compound is a prodrug that is converted to its active metabolite, SN-38. SN-38 targets TOP1, leading to DNA single-strand breaks and subsequent cell death. Resistance can arise from multiple mechanisms, including altered drug metabolism, increased DNA repair, and changes in the expression or function of TOP1.
Caption: this compound activation and mechanism of action.
Experimental Workflow for Biomarker Analysis
A typical workflow for assessing the predictive value of a biomarker involves tissue sample collection, processing, and analysis using various molecular biology techniques.
Caption: General workflow for biomarker analysis from tumor tissue.
Detailed Experimental Protocols
Immunohistochemistry (IHC) for TOP1 and SLFN11
This protocol is for the detection of TOP1 and SLFN11 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Rehydrate through graded alcohols: two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
For TOP1 and SLFN11, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a container with 10 mM sodium citrate (B86180) buffer (pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approximately 20-30 minutes).
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
4. Blocking:
-
Incubate sections with a blocking serum (e.g., 5% normal goat serum in PBS) for 30 minutes at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Incubate sections with the primary antibody (anti-TOP1 or anti-SLFN11) diluted in antibody diluent overnight at 4°C in a humidified chamber.
-
Antibody details: Specific clones, manufacturers, and optimal dilutions should be determined empirically. For SLFN11, a validated rabbit polyclonal antibody can be used.
6. Detection System:
-
Use a biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate with the secondary antibody for 30 minutes at room temperature.
-
Incubate with the HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS between each step.
7. Chromogen and Counterstaining:
-
Apply 3,3'-diaminobenzidine (B165653) (DAB) substrate and incubate until the desired brown color intensity is reached.
-
Counterstain with hematoxylin (B73222) to visualize cell nuclei.
8. Dehydration and Mounting:
-
Dehydrate sections through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
Scoring:
-
TOP1: Staining intensity and the percentage of positive tumor cells are evaluated. A scoring system (e.g., H-score) can be used.
-
SLFN11: Nuclear staining is evaluated. A common scoring method is the H-score, calculated as: H-score = Σ (intensity × percentage of cells at that intensity).
TDP1 Activity Assay
This protocol is adapted from a fluorescence-based assay for TDP1 activity.
1. Substrate Preparation:
-
A 5'-fluorescein-labeled oligonucleotide with a 3'-tyrosyl terminus is used as the substrate.
2. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA).
-
Add the fluorescently labeled substrate to the buffer.
3. Enzyme Reaction:
-
Add tumor lysate or purified TDP1 protein to the reaction mixture.
-
Incubate at 37°C. The cleavage of the 3'-tyrosyl residue by TDP1 will result in a change in fluorescence.
4. Measurement:
-
Measure the fluorescence intensity at regular intervals using a fluorescence plate reader.
-
The rate of change in fluorescence is proportional to the TDP1 activity.
Quantitative Real-Time PCR (qRT-PCR) for the Three-Gene Signature (APTX, TOP1, BRCA1)
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from FFPE tumor tissue sections using a commercially available kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
2. qRT-PCR Reaction:
-
Set up the qRT-PCR reaction using a SYBR Green-based master mix.
-
Each reaction should contain:
-
cDNA template
-
Forward and reverse primers for the target gene (APTX, TOP1, or BRCA1) and a reference gene (e.g., GAPDH or ACTB).
-
SYBR Green master mix
-
-
Primer Sequences (Human):
-
APTX: Forward: 5'-CCGACTTCTGGAGAGTGATGA-3', Reverse: 5'-ACGCCCAATCACAACTGCTT-3'
-
TOP1: Forward: 5'-GAACAAGCAGCCCGAGGATGAT-3', Reverse: 5'-TGCTGTAGCGTGATGGAGGCAT-3'
-
BRCA1: Primer sequences for BRCA1 should be designed to amplify a specific region of the transcript. Numerous validated primer sets are available in the literature and from commercial suppliers.
-
3. Thermal Cycling:
-
Perform the qRT-PCR using a standard thermal cycling protocol:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (95°C for 15 seconds)
-
Annealing/Extension (60°C for 1 minute)
-
-
Melt curve analysis to verify product specificity.
-
4. Data Analysis:
-
Calculate the relative expression of each target gene using the ΔΔCt method, normalized to the reference gene.
-
The predictive index for irinotecan sensitivity is then calculated using a specific formula derived from the expression levels of the three genes.
Conclusion
The selection of appropriate biomarkers is paramount for advancing personalized cancer therapy. For this compound, a multi-faceted approach considering TOP1 expression, TDP1 activity, and SLFN11 expression appears most promising. The TDP1/TOP1 activity ratio, in particular, shows a strong correlation with in vitro sensitivity. While the three-gene signature has shown predictive value in gastric cancer, its applicability to other tumor types requires further investigation.
In comparison, biomarkers for Topotecan largely overlap with those for this compound, as expected for two TOP1 inhibitors. For the TOP2 inhibitor Etoposide, a different set of biomarkers, including TOP2A, Rb, and p16, are predictive of response.
This guide provides a framework for the comparative evaluation of these biomarkers. The detailed experimental protocols should facilitate the standardization of these assays in research and clinical settings. Further validation of these biomarkers in large, prospective clinical trials is essential to confirm their clinical utility in guiding treatment decisions for patients receiving this compound and other topoisomerase inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Expression of Topoisomerase 1 and carboxylesterase 2 correlates with irinotecan treatment response in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase I copy number alterations as biomarker for irinotecan efficacy in metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Orenasitecan's Toxicity Profile Reveals a Favorable Safety Margin Distinct from Traditional Topoisomerase I Inhibitors
A recent analysis of the investigational drug Orenasitecan (LY3410738) indicates a manageable and generally favorable safety profile, characterized by common, low-grade adverse events. Notably, this compound is a dual inhibitor of isocitrate dehydrogenase 1 and 2 (IDH1/2), distinguishing it mechanistically from traditional topoisomerase I inhibitors. This fundamental difference in its mode of action results in a distinct toxicity profile, lacking the severe hematological and gastrointestinal toxicities often associated with agents like irinotecan (B1672180) and topotecan.
In a first-in-human Phase 1 clinical trial, this compound was found to be safe and tolerable. The most frequently reported adverse events were nausea, vomiting, and decreased appetite. Importantly, no dose-limiting toxicities were observed during the study, and there was no evidence of significant QTc prolongation or liver toxicities[1][2][3]. This contrasts sharply with the known side effects of topoisomerase I inhibitors, which are a cornerstone in the treatment of various cancers.
Topoisomerase I inhibitors, such as irinotecan and topotecan, exert their cytotoxic effects by trapping the topoisomerase I-DNA complex, leading to DNA strand breaks and cell death. While effective, this mechanism can also impact rapidly dividing healthy cells, leading to significant side effects. The dose-limiting toxicities for this class of drugs are typically severe diarrhea and myelosuppression, including neutropenia[4][5]. For instance, irinotecan is well-known for causing both acute and delayed diarrhea, which can be severe and require intensive management.
The differing mechanisms of action between this compound and topoisomerase I inhibitors underpin their distinct safety profiles. This compound targets mutated IDH1/2 enzymes, which are involved in cellular metabolism and are present in certain cancers. This targeted approach is designed to selectively affect cancer cells harboring these mutations, potentially sparing normal tissues and leading to a more favorable side-effect profile.
Quantitative Comparison of Adverse Events
The following table summarizes the key toxicity differences based on available clinical data.
| Adverse Event | This compound (LY3410738) (IDH1/2 Inhibitor) | Irinotecan (Topoisomerase I Inhibitor) | Topotecan (Topoisomerase I Inhibitor) |
| Most Common | Nausea, Vomiting, Decreased Appetite[3] | Diarrhea (acute and delayed), Nausea, Vomiting, Alopecia | Neutropenia, Thrombocytopenia, Anemia, Nausea, Vomiting |
| Dose-Limiting Toxicities | None Observed[3] | Diarrhea, Neutropenia[4][5] | Neutropenia, Thrombocytopenia |
| Severe Liver Toxicity | Not Observed[1] | Can occur, especially in patients with pre-existing liver dysfunction | Infrequent |
| QTc Prolongation | Not Observed[1] | Not a typical side effect | Not a typical side effect |
Experimental Protocols
The safety and tolerability of this compound were evaluated in a multicenter, open-label, Phase 1 dose-escalation and dose-expansion study (NCT04521686) involving patients with advanced solid tumors harboring IDH1 or IDH2 mutations. The primary objectives were to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D), as well as to assess preliminary antitumor activity. Safety assessments included monitoring of adverse events (graded according to Common Terminology Criteria for Adverse Events v5.0), vital signs, electrocardiograms (ECGs), and laboratory parameters[2][3].
For topoisomerase I inhibitors like irinotecan, clinical trials assessing toxicity typically involve close monitoring of hematological parameters (complete blood counts) and gastrointestinal symptoms. Dose adjustments are often necessary based on the severity of neutropenia and diarrhea. Specific protocols for managing irinotecan-induced diarrhea include the use of loperamide (B1203769) and, in severe cases, hospitalization for intravenous hydration and electrolyte management.
Mechanistic and Experimental Workflow Diagrams
The distinct mechanisms of action of this compound and topoisomerase I inhibitors are illustrated below, along with a typical workflow for assessing drug toxicity in a clinical trial setting.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Topoisomerase I inhibitors.
Caption: Clinical trial workflow for toxicity assessment.
References
- 1. Lilly calls time on IDH1/2 inhibition | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. Final Results from a First-in-Human Phase I Study of the Dual Isocitrate Dehydrogenase (IDH) 1/2 Inhibitor, LY3410738, in Advanced Solid Tumors Harboring IDH1 or IDH2 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Irinotecan toxicity: genes or intestinal microflora? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dose-Limiting Toxicities and the Maximum Tolerated Dose of Irinotecan Based on UGT1A1 Genotypes: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Tumor Efficacy of Orenasitecan: A Comparative Guide
Orenasitecan, a potent topoisomerase I inhibitor, has demonstrated significant anti-tumor activity in a variety of preclinical in vivo models. This guide provides a comparative analysis of this compound's efficacy against other topoisomerase inhibitors, supported by experimental data and detailed methodologies for researchers in oncology and drug development. For the purpose of this guide, this compound is considered equivalent to its well-established counterpart, irinotecan (B1672180), upon which the following data is based.
Comparative In Vivo Efficacy of Topoisomerase Inhibitors
The anti-tumor activity of this compound (irinotecan) has been evaluated in numerous xenograft models. The following tables summarize its efficacy, often in comparison to other topoisomerase inhibitors such as topotecan (B1662842) (a topoisomerase I inhibitor) and etoposide (B1684455) (a topoisomerase II inhibitor).
| Drug | Cancer Model | Dosing and Schedule | Key Efficacy Results |
| This compound (Irinotecan) | Human Colon Tumor Xenografts | 40 mg/kg, i.v. on days 1-5 and 8-12 | Similar activity to oral administration at 50 and 75 mg/kg on the same schedule.[1] |
| This compound (Irinotecan) - Oral | Human Colon Tumor Xenografts | 75 mg/kg, p.o., (dx5)2 repeated every 21 days for 4 cycles | Achieved complete response in 5 of 7 xenograft lines evaluated.[1] |
| This compound (Irinotecan) - Oral | Human Colon Tumor Xenografts | 50 mg/kg, p.o., daily for 5 days for 12 weeks | Achieved complete response in 5 of 7 xenograft lines evaluated.[1] |
| Topotecan | Human Neuroblastoma Xenografts | 0.61 mg/kg, i.v. bolus, 5 days/week for 2 weeks, repeated every 21 days for 3 cycles | Minimum dose to induce complete responses in 4 of 6 xenografts.[2] |
| Topotecan | Human Neuroblastoma Xenografts | 0.36 mg/kg, i.v. bolus, 5 days/week for 2 weeks, repeated every 21 days for 3 cycles | Minimum dose to induce partial responses in 4 of 6 xenografts.[2] |
| Liposomal Irinotecan | Pancreatic Cancer PDX Model | 50 mg/kg/week | Greater antitumor activity and tumor regression compared to non-liposomal irinotecan at the same MTD. |
| Non-liposomal Irinotecan | Pancreatic Cancer PDX Model | 50 mg/kg/week | Less effective than liposomal irinotecan at the same MTD. |
PDX: Patient-Derived Xenograft, i.v.: intravenous, p.o.: oral, MTD: Maximum Tolerated Dose
Clinical Efficacy Comparison in Small-Cell Lung Cancer (SCLC)
While preclinical head-to-head comparisons are limited, clinical trials provide valuable insights into the comparative efficacy of irinotecan and etoposide in combination with cisplatin (B142131) for the treatment of extensive-stage small-cell lung cancer (E-SCLC).
| Treatment Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) | Key Toxicities | Study Population |
| Irinotecan + Cisplatin | 60% | 9.9 months | Severe diarrhea (19%) | North American |
| Etoposide + Cisplatin | 57% | 9.1 months | Severe neutropenia (68%), Severe thrombocytopenia (15%) | North American |
| Irinotecan + Cisplatin | 84% | 12.8 months | Severe diarrhea | Japanese |
| Etoposide + Cisplatin | 68% | 9.4 months | Severe myelosuppression | Japanese |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for evaluating the anti-tumor efficacy of topoisomerase inhibitors in murine xenograft models.
General Xenograft Model Protocol
A general workflow for an in vivo xenograft study is as follows:
Caption: A typical workflow for an in vivo xenograft study.
Drug Administration Protocols
-
This compound (Irinotecan):
-
Route of Administration: Intravenous (IV), Intraperitoneal (IP), or Oral (p.o.).
-
Vehicle: Saline or other appropriate vehicle.
-
Dosing and Schedule: A range of doses and schedules have been reported to be effective. For example, 50 mg/kg administered intravenously daily for 5 days. Another study used 100 mg/m^2 IV for 4 days or 50 mg/m^2 IV for 5 days, repeated every 3-4 weeks in combination therapy for SCLC. Oral administration of 75 mg/kg on a (dx5)2 schedule repeated every 21 days has also shown efficacy.
-
-
Topotecan:
-
Route of Administration: Intravenous (IV) bolus injection.
-
Vehicle: Saline or other appropriate vehicle.
-
Dosing and Schedule: Doses ranging from 0.36 mg/kg to 0.61 mg/kg administered daily for 5 days a week for 2 consecutive weeks, with the cycle repeated every 21 days.
-
-
Etoposide:
-
Route of Administration: Intravenous (IV) or Oral (p.o.).
-
Vehicle: Saline or other appropriate vehicle.
-
Dosing and Schedule: For small-cell lung cancer models, a typical IV dose is 35 mg/m^2 for 4 days or 50 mg/m^2 for 5 days, repeated every 3-4 weeks. Oral dosing is typically double the IV dose.
-
Efficacy Evaluation
-
Tumor Volume Measurement: Tumors are typically measured 2-3 times weekly with calipers, and tumor volume is calculated using the formula: (L x W^2)/2, where L is the longest diameter and W is the shortest diameter.
-
Response Assessment: Efficacy is determined by tumor growth inhibition, with partial and complete responses often noted. Complete response is defined as the disappearance of the tumor, while partial response is a significant reduction in tumor volume.
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
This compound exerts its anti-tumor effects by inhibiting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription. Inhibition of topoisomerase I leads to the accumulation of single-strand DNA breaks, which are converted to lethal double-strand breaks during DNA replication. This extensive DNA damage triggers a signaling cascade that culminates in programmed cell death, or apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
The DNA damage response (DDR) is initiated by sensor proteins like ATM and ATR, which in turn activate downstream effectors such as Chk2 and the tumor suppressor p53. Activation of p53 can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can trigger apoptosis through the mitochondrial pathway. This involves the activation of pro-apoptotic proteins like Bax and Bak, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade, ultimately resulting in cell death.
References
Independent Verification of Irinotecan's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Irinotecan's performance with other topoisomerase I inhibitors, supported by experimental data. It is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.
Abstract
Irinotecan, a semi-synthetic analog of camptothecin, is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. Its efficacy is attributed to the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription. This guide delves into the independent verification of Irinotecan's mechanism of action, presenting a comparative analysis with other topoisomerase I inhibitors and providing detailed experimental protocols for key validation assays.
Mechanism of Action: Topoisomerase I Inhibition
Irinotecan is a prodrug that is converted in vivo to its active metabolite, SN-38, by carboxylesterase enzymes.[1][2] SN-38 is approximately 100 to 1000 times more potent than Irinotecan in inhibiting topoisomerase I.[1]
Topoisomerase I relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[1] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break.[3] This stabilized complex, when it collides with the advancing DNA replication fork, leads to the formation of lethal double-strand DNA breaks. The accumulation of these double-strand breaks triggers cell cycle arrest, primarily in the S-G2 phase, and ultimately induces apoptosis (programmed cell death).
The cytotoxicity of topoisomerase I inhibitors like Irinotecan is S-phase specific, making cancer cells with high proliferation rates particularly susceptible.
Comparative In Vitro Cytotoxicity
The cytotoxic effects of Irinotecan and its active metabolite SN-38 have been compared with other topoisomerase I inhibitors, such as topotecan, across various cancer cell lines.
| Drug | Cell Line(s) | Cancer Type | IC50 | Reference |
| Irinotecan | LoVo | Colorectal | 15.8 µM | |
| HT-29 | Colorectal | 5.17 µM | ||
| PSN-1 | Pancreatic | 19.2 µM | ||
| SN-38 | - | - | 0.077 µM (DNA synthesis inhibition) | |
| Topotecan | PSN-1 | Pancreatic | 0.27 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Clinical Efficacy and Safety: A Comparative Overview
Clinical trials have extensively evaluated Irinotecan, both as a single agent and in combination regimens like FOLFIRI (folinic acid, fluorouracil, irinotecan), against other chemotherapeutic agents.
Irinotecan Monotherapy vs. FOLFIRI in Metastatic Colorectal Cancer (mCRC)
A randomized clinical trial compared the efficacy and safety of FOLFIRI versus single-agent Irinotecan as a second-line treatment for mCRC.
| Outcome | FOLFIRI (n=88) | Irinotecan (n=84) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (mPFS) | 3.5 months | 3.7 months | 1.084 (0.7911–1.485) | 0.6094 |
| Median Overall Survival (mOS) | 14.0 months | 13.6 months | 0.9466 (0.6553–1.368) | 0.7689 |
While efficacy was similar, the incidence of several adverse events was significantly higher in the FOLFIRI group.
| Grade 3-4 Adverse Event | FOLFIRI | Irinotecan |
| Neutropenia | 47.7% | 21.7% |
| Leucopenia | 73.9% (any grade) | 55.4% (any grade) |
| Thrombocytopenia | 31.8% (any grade) | 18.1% (any grade) |
| Mucositis | 40.9% (any grade) | 14.5% (any grade) |
| Vomiting | 37.5% (any grade) | 21.7% (any grade) |
Experimental Protocols
In Vitro Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is a fundamental method to independently verify the mechanism of action of topoisomerase I inhibitors.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA), supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the test compound (e.g., SN-38) or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding purified recombinant human Topoisomerase I.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a solution containing a strong detergent like sodium dodecyl sulfate (B86663) (SDS).
-
Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating agent such as ethidium bromide and visualize the DNA bands under UV light.
Expected Results: In the absence of an inhibitor, topoisomerase I will relax the supercoiled DNA. In the presence of an effective inhibitor like SN-38, the relaxation will be inhibited, and a higher proportion of supercoiled DNA will be observed.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of a compound.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound (e.g., Irinotecan). Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or acidified SDS).
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
Independent experimental verification confirms that Irinotecan's primary mechanism of action is the inhibition of topoisomerase I by its active metabolite, SN-38. This leads to the accumulation of DNA double-strand breaks and subsequent cancer cell death. Comparative studies, both in vitro and in clinical settings, demonstrate its potent anti-tumor activity, which is comparable to or, in some contexts, different from other topoisomerase I inhibitors. The choice between Irinotecan, either as a monotherapy or in combination regimens, and alternative treatments depends on the specific cancer type, prior therapies, and the patient's tolerance to the associated toxicities. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and independent verification of topoisomerase I inhibitors in cancer research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
